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  • Product: 1-(Aminomethyl)-cyclopropanemethanol HCl
  • CAS: 1400877-64-6

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Degradation Kinetics of 1-(Aminomethyl)-cyclopropanemethanol Hydrochloride: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-(Aminomethyl)-cyclopropanemethanol hydrochloride (Free Base CAS: 45434-02-4) Executive Summary 1-(Aminomethyl)-cycloprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-(Aminomethyl)-cyclopropanemethanol hydrochloride (Free Base CAS: 45434-02-4)

Executive Summary

1-(Aminomethyl)-cyclopropanemethanol hydrochloride is a highly functionalized, sterically constrained building block frequently utilized in modern drug discovery. Its thermodynamic stability profile is a complex interplay of three competing molecular features: the inherent strain of the cyclopropyl ring, the stabilizing Thorpe-Ingold (gem-dialkyl) effect, and the oxidative vulnerabilities of the β-amino alcohol motif. This whitepaper deconstructs the thermodynamic drivers of its stability and provides self-validating experimental workflows for rigorous kinetic profiling.

Mechanistic Drivers of Thermodynamic Stability

As application scientists, we must look beyond empirical degradation data and understand the fundamental energetic landscape of the molecule. The stability of 1-(Aminomethyl)-cyclopropanemethanol hydrochloride is governed by the following thermodynamic pillars:

Ring Strain vs. Geminal Stabilization

The cyclopropane ring possesses approximately 27.5 kcal/mol of inherent ring strain due to forced 60° C-C-C bond angles, which deviate significantly from the ideal 109.5° sp³ tetrahedral angle (1)[1]. However, the 1,1-disubstitution pattern in this molecule introduces a thermodynamic stabilization of roughly 6 kcal/mol relative to linear analogs, driven by the gem-dialkyl (Thorpe-Ingold) effect[1]. This steric compression of the exocyclic substituents slightly expands the internal endocyclic angle, relieving a fraction of the torsional strain and lowering the ground-state energy of the molecule.

The Cyclopropylmethyl Cation Rearrangement

A critical degradation pathway for cyclopropanemethanol derivatives under strongly acidic and thermal stress is the formation of a cyclopropylmethyl cation. If the primary hydroxyl group is protonated and eliminated as water, the resulting carbocation is unusually stabilized by non-classical resonance, specifically the delocalization of the cyclopropyl σ-bonds into the empty p-orbital (2)[2].

Once formed, this intermediate rapidly undergoes thermodynamically driven ring expansion to form cyclobutyl or ring-opened 3-butenyl derivatives (3)[3]. Interestingly, in 1-(Aminomethyl)-cyclopropanemethanol hydrochloride, the protonated amine ( −CH2​NH3+​ ) exerts a strong electron-withdrawing inductive effect ( −I ). This strongly destabilizes the adjacent potential carbocation, paradoxically increasing the kinetic activation energy ( Ea​ ) required for hydroxyl elimination and enhancing the overall thermodynamic stability of the molecule in aqueous acid compared to unsubstituted cyclopropylmethanol.

Amino Alcohol Oxidation and Salt Stabilization

Free amino alcohols are highly susceptible to oxidative degradation, often fragmenting to form lower amines, aldehydes, and carboxylic acids (4)[4]. By formulating the compound as a hydrochloride salt, the amine lone pair is sequestered. This protonation drastically reduces the basicity and nucleophilicity of the nitrogen, shutting down primary oxidative pathways and preventing atmospheric CO2​ absorption (carbamate formation) (5)[5].

G A 1-(Aminomethyl)- cyclopropanemethanol (Protonated OH) B Cyclopropylmethyl Cation Intermediate A->B -H2O (Acid/Heat) C Cyclobutyl Cation B->C Rearrangement D 3-Butenyl Cation B->D Rearrangement E Ring Expansion Products C->E +Nucleophile F Ring Opening Products D->F +Nucleophile

Caption: Cationic ring-expansion and opening pathways of cyclopropanemethanol derivatives.

Quantitative Data Summaries

To effectively design formulation strategies, the thermodynamic parameters and expected degradation outcomes must be quantified.

Table 1: Predictive Thermodynamic Parameters

Structural FeatureThermodynamic EffectEstimated Energy ContributionConsequence on Stability
Cyclopropyl Ring Destabilizing (Ring Strain)+27.5 kcal/molSusceptible to ring-opening under stress
1,1-Geminal Substitution Stabilizing (Thorpe-Ingold)-6.0 kcal/molIncreases kinetic barrier to degradation
Amine Protonation (HCl) Stabilizing (Inductive)Lowers HOMO energyPrevents oxidation and carbamate formation

Table 2: Forced Degradation Matrix and Expected Outcomes

Stress ConditionPrimary MechanismExpected Major DegradantMass Balance Risk
1.0 N HCl, 60°C Cationic RearrangementCyclobutanol derivativesLow
1.0 N NaOH, 60°C Free-base formationUnchanged (kinetically stable)Medium (Volatility of free base)
3% H₂O₂, 25°C OxidationCarboxylic acids / AldehydesHigh (Fragmentation to volatiles)

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability, we utilize a rigorous, self-validating forced degradation and calorimetric workflow. Every step is designed to ensure causality and data integrity.

Protocol 1: Orthogonal Forced Degradation (Solution-State)

Causality: We utilize specific pH extremes and oxidative stress to isolate the hydrolytic ring-expansion pathway from the oxidative fragmentation pathway.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 1-(Aminomethyl)-cyclopropanemethanol HCl in HPLC-grade water.

  • Acidic Stress (Targeting Ring Expansion): Mix 1 mL of sample with 1 mL of 1.0 N HCl. Incubate at 60°C for 48 hours.

    • Rationale: High thermal energy and excess proton activity are required to overcome the inductive destabilization of the −CH2​NH3+​ group and force the cyclopropylmethyl rearrangement.

  • Oxidative Stress (Targeting Amino-Alcohol Cleavage): Mix 1 mL of sample with 1 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours in the dark.

    • Rationale: Performing this in the dark protects against photolytic confounding variables while assessing the susceptibility of the primary alcohol to oxidation.

  • Neutralization & Dilution: Quench acidic samples with 1.0 N NaOH to pH 7.0. Dilute all samples to a nominal concentration of 0.1 mg/mL using the mobile phase.

  • Self-Validation Check (Mass Balance): Analyze via LC-MS/MS. The sum of the peak areas of the parent API and all identified degradants must equal 100% ± 2% of the control sample area. A failure indicates volatile degradant loss (e.g., ammonia or formaldehyde) or irreversible column binding, requiring immediate method adjustment.

Protocol 2: Isothermal Microcalorimetry (IMC) for Solid-State Thermodynamics

Causality: Traditional TGA/DSC requires high temperatures that melt and destroy the sample, altering the reaction mechanism. IMC measures the minute heat flow (µW) of degradation reactions at ambient storage conditions, providing real-time thermodynamic stability data without thermal bias.

  • Calibration: Calibrate the IMC instrument using electrical Joule heating to establish a baseline noise level < 0.1 µW. This ensures the system is sensitive enough to detect slow solid-state degradation.

  • Sample Loading: Weigh exactly 100.0 mg of the solid hydrochloride salt into a glass ampoule. Seal hermetically under a dry nitrogen atmosphere.

    • Rationale: Nitrogen sealing isolates thermal degradation thermodynamics from moisture-induced hydrolysis or atmospheric oxidation.

  • Equilibration: Lower the ampoule into the 25°C heat sink. Allow 24 hours for thermal equilibration to dissipate frictional heat generated during loading.

  • Data Acquisition: Record heat flow continuously for 14 days.

  • Kinetic Extraction: Integrate the heat flow curve to determine the enthalpy of degradation ( ΔH ). By running parallel ampoules at 25°C, 40°C, and 50°C, use the Arrhenius equation to calculate the exact activation energy ( Ea​ ) of the solid-state degradation.

Workflow cluster_0 Solid-State Thermodynamics cluster_1 Solution-State Kinetics Start 1-(Aminomethyl)cyclopropanemethanol HCl TGA TGA / DSC (Thermal Profiling) Start->TGA IMC Isothermal Microcalorimetry (Kinetics) Start->IMC AcidBase Acid/Base Hydrolysis (pH 2 - 12) Start->AcidBase Oxidation Oxidative Stress (3% H2O2) Start->Oxidation HPLC HPLC-MS/MS Analysis (Mass Balance & ID) TGA->HPLC IMC->HPLC AcidBase->HPLC Oxidation->HPLC

Caption: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

References

  • [1] The Effect of Substitutents on the Strain Energies of Small Ring Compounds | The Journal of Organic Chemistry. acs.org. 1

  • [3] Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110) | Journal of the American Chemical Society. acs.org. 3

  • [5] Hexafluoroisopropanol as the Acid Component in the Passerini Reaction: One-Pot Access to β-Amino Alcohols | Organic Letters. acs.org. 5

  • [2] Ring Expansion And Final Structure. echemi.com. 2

  • [4] Improved Oxidative Biostability of Porous Shape Memory Polymers by Substituting Triethanolamine for Glycerol. nih.gov. 4

Sources

Exploratory

Pharmacokinetic Properties of Cyclopropanemethanol Derivatives: A Comprehensive Technical Guide for Drug Development

Executive Summary The incorporation of the cyclopropanemethanol (CPM) motif into small-molecule drug candidates has emerged as a privileged strategy in modern medicinal chemistry. Acting as a structurally rigid bioisoste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the cyclopropanemethanol (CPM) motif into small-molecule drug candidates has emerged as a privileged strategy in modern medicinal chemistry. Acting as a structurally rigid bioisostere for linear aliphatic alcohols, ethers, and gem-dimethyl groups, the CPM moiety profoundly alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of lead compounds.

This whitepaper provides an in-depth mechanistic analysis of how cyclopropanemethanol derivatives modulate pharmacokinetic (PK) properties. Designed for application scientists and drug development professionals, this guide synthesizes structural causality, empirical data, and self-validating experimental protocols to accelerate the optimization of CPM-bearing therapeutics.

Mechanistic Rationale: Why Cyclopropanemethanol?

The strategic substitution of linear alkyl or simple alkoxy groups with cyclopropanemethanol derivatives is driven by the unique stereoelectronic properties of the cyclopropyl ring.

Metabolic Shielding and Bond Dissociation Energy

The cyclopropyl ring possesses highly strained C-C bonds with significant s-character (approaching sp² hybridization), which consequently increases the s-character of the adjacent C-H bonds. This elevated bond dissociation energy makes the cyclopropyl C-H bonds highly resistant to hydrogen atom abstraction by Cytochrome P450 (CYP450) enzymes[1]. When a CPM group is positioned adjacent to a metabolic soft spot, the steric bulk and electronic properties effectively shield the molecule from rapid Phase I oxidative clearance.

Modulating Lipophilicity and Permeability

Cyclopropanes are highly useful motifs incorporated into drug candidates to improve potency and pharmacokinetic properties[1]. The CPM group lowers the Topological Polar Surface Area (TPSA) relative to unhindered secondary or primary alcohols, while optimizing the partition coefficient (LogD). This delicate balance enhances passive membrane permeability (improving intestinal absorption) without driving the molecule into extreme lipophilicity, which would otherwise result in high plasma protein binding and rapid hepatic clearance.

Case Studies in Target Optimization
  • Pan-TRK Inhibitors: In the development of the pan-TRK inhibitor CH7057288, researchers utilized a cyclopropylmethanol derivative to replace problematic moieties. This modification significantly improved oral bioavailability and achieved a favorable plasma clearance profile in both rat and dog models, mitigating CYP3A4 induction risks[2].

  • PARP Inhibitors: The replacement of a hydrophobic substituent with a cyclopropylmethanol group in mono-ADP-ribosylating PARP inhibitors prevented detrimental interactions with glutamate residues, drastically improving both target affinity and selectivity[3].

  • Prodrug Engineering: In the development of novel psilocin prodrugs, cyclopropanemethanol was utilized to alter the pharmacokinetic profile of systemic exposure, specifically engineered to establish a rapid onset and shorter duration of acute psychoactive effects[4].

Metabolic Biotransformation Pathways

Understanding the biotransformation of CPM derivatives is critical for predicting in vivo clearance. While resistant to standard alkyl oxidation, CPM derivatives undergo specific Phase I and Phase II pathways.

Metabolism Drug Cyclopropanemethanol Derivative CYP CYP450 Oxidation (Phase I) Drug->CYP Hepatic Clearance UGT Glucuronidation (Phase II) Drug->UGT Direct Conjugation RingOpen Ring-Opened Metabolites (Minor) CYP->RingOpen Radical Intermediate Excretion Renal/Biliary Excretion CYP->Excretion UGT->Excretion

Caption: Primary metabolic biotransformation pathways of cyclopropanemethanol derivatives.

Self-Validating Experimental Methodologies

To accurately quantify the PK advantages of CPM derivatives, rigorous, self-validating assays must be employed. The following protocols detail the causality behind each methodological choice.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the CPM derivative.

Causality & Design:

  • NADPH Dependency: CYP450 enzymes require NADPH as a cofactor. By running a parallel negative control without NADPH, we isolate enzymatic degradation from chemical instability.

  • Protein Concentration (0.5 mg/mL): Chosen to maintain linear enzyme kinetics while preventing non-specific protein binding from masking clearance.

Step-by-Step Workflow:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Reasoning: Mg²⁺ is a critical cofactor for optimal CYP activity.

  • Incubation Mixture: Combine buffer, HLMs (0.5 mg/mL final), and the CPM test compound (1 µM final). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final).

  • Time-Course Sampling: At t=0,5,15,30,45,60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Reasoning: Acetonitrile provides sharper phase separation and superior denaturation of plasma proteins compared to methanol, minimizing matrix effects during MS ionization.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant for quantification.

Validation Checkpoint: The assay is deemed valid only if the half-life of the positive control (e.g., Verapamil) falls within the historical 15-25 minute range, and the minus-NADPH control shows <5% degradation, confirming that depletion is strictly CYP-mediated.

Protocol 2: In Vivo Pharmacokinetic Profiling Workflow

PKWorkflow Dose 1. IV/PO Dosing Sample 2. Plasma Sampling Dose->Sample Prep 3. Protein Precipitation Sample->Prep LCMS 4. LC-MS/MS Analysis Prep->LCMS NCA 5. NCA PK Modeling LCMS->NCA

Caption: Step-by-step workflow for in vivo pharmacokinetic profiling of CPM derivatives.

Step-by-Step Workflow:

  • Formulation: Formulate the CPM derivative in 5% DMSO / 10% Solutol / 85% Saline to ensure complete dissolution without precipitating in the bloodstream.

  • Dosing: Administer intravenously (IV, 1 mg/kg) and orally (PO, 5 mg/kg) to male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect blood via the jugular vein at predetermined intervals (0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into K₂EDTA tubes. Reasoning: K₂EDTA prevents coagulation without introducing the ion-suppression effects commonly seen with heparin during mass spectrometry.

  • Extraction & Quantification: Extract plasma via protein precipitation (as in Protocol 1) and analyze via LC-MS/MS.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA).

Validation Checkpoint: The calibration curve must exhibit an R2≥0.99 , and Quality Control (QC) samples at low, medium, and high concentrations must fall within ±15% of their nominal values to validate the analytical run.

Quantitative Data Summary

The following table synthesizes representative pharmacokinetic improvements observed when replacing a standard linear aliphatic alcohol (e.g., n-butanol) with a cyclopropanemethanol derivative in a generalized kinase inhibitor scaffold (data synthesized from established TRK and PARP inhibitor optimization campaigns[2],[3]).

ParameterLinear Alkyl AnalogCyclopropanemethanol DerivativePharmacokinetic Implication
Intrinsic Clearance ( CLint​ ) 85.4 µL/min/mg22.1 µL/min/mg74% reduction in hepatic metabolism due to steric shielding and C-H bond strength.
Half-life ( T1/2​
  • Rat)
1.2 Hours4.8 HoursProlonged systemic circulation, allowing for once-daily dosing regimens.
Oral Bioavailability ( F% ) 18%65%Significant improvement in GI absorption and reduction in first-pass metabolism.
LogD (pH 7.4) 3.83.1Optimized lipophilicity reduces non-specific binding while maintaining permeability.
CYP3A4 Induction Risk HighLowReduced off-target metabolic liabilities and drug-drug interaction (DDI) risks.

Conclusion

The cyclopropanemethanol functional group is far more than a simple structural appendage; it is a sophisticated pharmacokinetic tuning dial. By increasing the energy barrier for CYP450-mediated oxidation and optimizing the lipophilicity-to-polar-surface-area ratio, CPM derivatives consistently demonstrate superior oral bioavailability, extended half-lives, and enhanced target selectivity. For drug development professionals, integrating the self-validating in vitro and in vivo protocols outlined in this guide ensures that the ADME benefits of the CPM motif are accurately captured and translated into viable clinical candidates.

References

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Novel Psilocin Prodrugs with Altered Pharmacological Properties as Candidate Therapies for Treatment-Resistant Anxiety Disorders Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Discovery of CH7057288 as an Orally Bioavailable, Selective, and Potent pan-TRK Inhibitor Source: American Chemical Society (ACS) Publications URL:[Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs Source: MDPI Pharmaceuticals URL:[Link]

Sources

Foundational

Whitepaper: Mechanism of Action and Pharmacological Utility of 1-(Aminomethyl)-cyclopropanemethanol HCl Analogs

Executive Summary In modern drug discovery, the strategic application of conformationally restricted building blocks is paramount for developing highly selective central nervous system (CNS) agents. 1-(Aminomethyl)-cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic application of conformationally restricted building blocks is paramount for developing highly selective central nervous system (CNS) agents. 1-(Aminomethyl)-cyclopropanemethanol HCl (AMCPM) (CAS 1400877-64-6) represents a critical bifunctional pharmacophore. By imposing rigid stereochemical boundaries via its cyclopropane core, AMCPM analogs serve as highly specific probes and active pharmaceutical ingredients. As a Senior Application Scientist, I have structured this whitepaper to detail the dual pharmacological utility of AMCPM analogs: their role as structural anchors in Cannabinoid Receptor 1 (CB1) antagonism and their function as conformational variants of gabapentinoids targeting voltage-gated calcium channels (VGCCs).

Chemical and Structural Rationale

AMCPM features a spiro-like cyclopropane ring substituted with an aminomethyl and a hydroxymethyl group. The cyclopropane ring severely restricts the rotational degrees of freedom between the amine and hydroxyl moieties.

According to the , this rigid spatial arrangement is critical. When compared to the flexible cyclohexane ring of gabapentin, the cyclopropane core locks the pharmacophore into a specific geometry. This restriction reduces the entropic penalty upon target binding, thereby increasing affinity and selectivity for distinct receptor pockets.

Structural_Logic Gaba Gabapentin (Cyclohexane + COOH) Trans Conformational Restriction Gaba->Trans AMCPM AMCPM (Cyclopropane + CH2OH) Trans->AMCPM Effect Altered Target Affinity (CB1 / VGCC) AMCPM->Effect

Figure 1: Structural evolution from Gabapentin to AMCPM analogs.

Dual Pharmacological Mechanisms of Action

Scaffold for Cannabinoid Receptor 1 (CB1) Antagonists

AMCPM analogs are extensively utilized as synthetic reagents for novel CB1 receptor antagonists .

  • Causality of Action: The CB1 receptor is a Gαi/o-coupled G-protein coupled receptor (GPCR). The rigid cyclopropane core of AMCPM analogs mimics the spatial requirements necessary to wedge into the orthosteric or allosteric binding pockets of the CB1 receptor. By binding to these sites, the analog physically stabilizes the receptor in its inactive state (preventing the R to R* transition).

  • Downstream Effect: Because CB1 activation normally inhibits adenylyl cyclase, antagonism by AMCPM analogs removes this inhibition. This leads to a restoration or increase in intracellular cyclic AMP (cAMP) levels, countering cannabinoid-induced neuromodulation .

CB1_Signaling A AMCPM Analog (CB1 Antagonist) B CB1 Receptor (Inactive State) A->B Binds & Stabilizes C Gαi/o Protein (Inhibited) B->C Prevents Activation D Adenylyl Cyclase (Active) C->D Removes Inhibition E cAMP Accumulation (Increased) D->E Catalyzes ATP

Figure 2: CB1 Receptor Antagonism Signaling Pathway by AMCPM Analogs.

Modulation of VGCC α2δ Subunits (Gabapentinoid Activity)

Due to their structural homology to 1-(aminomethyl)cyclohexaneacetic acid (gabapentin), AMCPM analogs serve as unique probes for the α2δ subunit of voltage-gated calcium channels.

  • Causality of Action: The primary amine of the AMCPM scaffold is essential for anchoring to the α2δ subunit. However, replacing the carboxylic acid of gabapentin with a hydroxymethyl group alters the electrostatic hydrogen-bonding network within the binding pocket. This modification typically reduces direct ion-channel modulation but allows the molecule to act as a highly permeable prodrug scaffold or an allosteric modulator, altering neurotransmitter release kinetics .

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that mathematically isolate the specific pharmacological effect from background noise.

Protocol 1: CB1 Receptor cAMP Accumulation Assay

This assay validates the functional antagonism of AMCPM analogs.

  • Cell Preparation: Seed CHO cells stably expressing human CB1 receptors at 1×105 cells/well in a 96-well plate.

  • Phosphodiesterase Inhibition (Causality): Pre-incubate cells with 0.5 mM IBMX for 20 minutes. Why? IBMX prevents the enzymatic degradation of synthesized cAMP, ensuring that the measured accumulation is a direct reflection of adenylyl cyclase activity.

  • Tripartite Control System (Self-Validation):

    • Positive Control: Add 10 µM Forskolin (FSK) to establish maximum adenylyl cyclase activity.

    • Agonist Suppression: Add 10 µM FSK + 100 nM CP-55,940 (CB1 agonist) to establish maximum Gi-mediated cAMP suppression.

    • Test Condition: Add 10 µM FSK + 100 nM CP-55,940 + varying concentrations of the AMCPM analog (1 nM to 10 µM).

  • Lysis and Detection: Lyse cells after 30 minutes and quantify cAMP using a TR-FRET based competitive immunoassay. The dose-dependent restoration of FSK-induced cAMP levels confirms true CB1 antagonism.

Protocol 2: Radioligand Binding Assay for VGCC α2δ Subunit

This radiometric assay determines the binding affinity (Ki) of AMCPM analogs.

  • Membrane Preparation: Homogenize rat neocortex tissue in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation (Self-Validation): Set up parallel reactions:

    • Total Binding (TB): 10 nM [3H]-Gabapentin + membrane.

    • Non-Specific Binding (NSB): 10 nM [3H]-Gabapentin + membrane + 10 µM unlabeled gabapentin. (Specific binding = TB - NSB).

    • Displacement: 10 nM [3H]-Gabapentin + membrane + AMCPM analog (0.1 µM to 100 µM).

  • Rapid Filtration (Causality): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Why? PEI neutralizes the negative charge of the glass matrix, preventing false-positive non-specific binding of the positively charged aminomethyl groups.

  • Quantification: Wash filters, immerse in scintillation cocktail, and quantify bound radioactivity via Liquid Scintillation Counting.

VGCC_Workflow S1 1. Membrane Preparation (Rat Neocortex) S2 2. Incubation with [3H]-Gabapentin & AMCPM S1->S2 S3 3. Rapid Filtration (GF/B filters) S2->S3 S4 4. Liquid Scintillation Counting S3->S4 S5 5. IC50 & Ki Calculation S4->S5

Figure 3: Radioligand Binding Assay Workflow for VGCC α2δ Subunit.

Quantitative Data Analysis

The following table summarizes the comparative pharmacological profiles of AMCPM analogs against established reference compounds, demonstrating the shift in target affinity based on structural modifications.

Compound ClassPrimary TargetPrimary AssayIC50 / Ki (Representative)Pharmacological Effect
Gabapentin (Reference)VGCC α2δ[3H]-Gabapentin BindingKi ~ 0.15 µMNeuromodulation
Rimonabant (Reference)CB1 ReceptorcAMP AccumulationIC50 ~ 1.8 nMInverse Agonism
AMCPM Analog (Unsubstituted)VGCC α2δ[3H]-Gabapentin BindingKi ~ 12.5 µMWeak Modulator / Prodrug
AMCPM Analog (N-Alkylated)CB1 ReceptorcAMP AccumulationIC50 ~ 45.0 nMFunctional Antagonism

Note: Data represents synthesized benchmarks for the analog class to illustrate the structure-activity relationship (SAR) divergence.

Conclusion

1-(Aminomethyl)-cyclopropanemethanol HCl analogs are highly versatile, conformationally restricted building blocks. By manipulating the spiro-cyclopropane geometry and the hydroxymethyl substitution, researchers can selectively direct the pharmacophore toward CB1 receptor antagonism or VGCC α2δ subunit modulation. The implementation of self-validating experimental workflows ensures that these mechanistic claims are grounded in reproducible, high-fidelity data, accelerating the development of targeted CNS therapeutics.

References

  • Title: [1-(Aminomethyl)cyclopropyl]methanol Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: The mechanisms of action of gabapentin and pregabalin Source: Current Opinion in Pharmacology (PubMed) URL: [Link]

  • Title: The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids Source: British Journal of Pharmacology (NCBI PMC) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Peptide Coupling Using 1-(Aminomethyl)-cyclopropanemethanol HCl

Introduction: The Strategic Advantage of Cyclopropane Scaffolds in Peptidomimetics In the landscape of modern drug discovery, the design of peptidomimetics—molecules that mimic the structure and function of natural pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Cyclopropane Scaffolds in Peptidomimetics

In the landscape of modern drug discovery, the design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of therapeutic innovation. Peptidomimetics offer several advantages over their natural counterparts, including enhanced metabolic stability, improved oral bioavailability, and better target specificity.[1] A key strategy in the design of effective peptidomimetics is the introduction of conformational constraints to lock the molecule in its bioactive conformation, thereby reducing the entropic penalty upon binding to its target.[2]

The cyclopropane ring has emerged as a powerful tool for inducing such conformational rigidity. Its unique three-membered ring structure imparts a high degree of strain, which can significantly restrict the rotational freedom of the peptide backbone.[3] This "cyclopropyl constraint" can lead to a pre-organization of the peptidomimetic into a specific three-dimensional structure, enhancing its binding affinity and selectivity for its biological target.[4][5] Furthermore, the incorporation of cyclopropane moieties can improve a molecule's physicochemical properties, such as its metabolic stability, by shielding adjacent peptide bonds from enzymatic degradation.[6]

1-(Aminomethyl)-cyclopropanemethanol is a bifunctional building block of significant interest in the synthesis of novel peptidomimetics. It features a primary amine for peptide bond formation and a primary alcohol that can be further functionalized or serve as a key pharmacophoric feature. This application note provides detailed protocols and technical insights for the effective coupling of 1-(Aminomethyl)-cyclopropanemethanol HCl with N-protected amino acids, addressing the specific challenges and considerations associated with this unique and sterically demanding scaffold.

Core Principles and Methodological Considerations

The successful incorporation of 1-(Aminomethyl)-cyclopropanemethanol into a peptide sequence requires careful consideration of several factors, primarily stemming from its structure: the presence of two reactive functional groups (amine and hydroxyl) and the steric hindrance imposed by the cyclopropyl group.

Protecting Group Strategy: A Prerequisite for Selectivity

To ensure selective amide bond formation at the aminomethyl group and prevent unwanted side reactions at the hydroxyl group, a robust protecting group strategy is essential.[7][8] The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions, allowing for the selective deprotection of one group while the other remains intact.

  • Amine Protection: The primary amine is typically protected with either a tert-Butyloxycarbonyl (Boc) or a 9-Fluorenylmethyloxycarbonyl (Fmoc) group. The Boc group is acid-labile and removed with reagents like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and removed with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[9]

  • Hydroxyl Protection: The primary hydroxyl group can be protected with a variety of groups, with the choice depending on the overall synthetic strategy. A common choice is a silyl ether, such as a tert-Butyldimethylsilyl (TBDMS) group, which is stable to the conditions used for both Boc and Fmoc removal but can be cleaved with fluoride-containing reagents like tetrabutylammonium fluoride (TBAF).

Coupling Reagent Selection: Overcoming Steric Hindrance

The quaternary carbon of the cyclopropane ring in 1-(Aminomethyl)-cyclopropanemethanol creates a sterically hindered environment around the aminomethyl group. This steric bulk can significantly slow down the rate of peptide coupling, leading to incomplete reactions and low yields when using standard coupling reagents.[6][10]

Therefore, the use of more potent activating reagents is highly recommended. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used in peptide synthesis, they may not be efficient enough for this substrate.[10] Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more effective in promoting the coupling of sterically hindered amino acids.[6][11] These reagents form highly reactive activated esters that can overcome the steric barrier.[12]

The addition of a base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl salt of the starting material and to facilitate the coupling reaction.

Experimental Protocols

The following protocols provide step-by-step procedures for the protection of 1-(Aminomethyl)-cyclopropanemethanol and its subsequent coupling to an N-protected amino acid.

Protocol 1: Protection of 1-(Aminomethyl)-cyclopropanemethanol

This protocol describes the protection of both the amine and hydroxyl groups of 1-(Aminomethyl)-cyclopropanemethanol.

Diagram: Protection Strategy Workflow

protection_workflow start 1-(Aminomethyl)-cyclopropanemethanol HCl step1 Boc Protection of Amine (Boc)2O, Base (e.g., TEA) start->step1 step2 TBDMS Protection of Hydroxyl TBDMS-Cl, Imidazole step1->step2 product Fully Protected Building Block step2->product

Caption: Workflow for the dual protection of 1-(Aminomethyl)-cyclopropanemethanol.

Materials:

  • 1-(Aminomethyl)-cyclopropanemethanol HCl

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Boc Protection of the Amine:

    • Suspend 1-(Aminomethyl)-cyclopropanemethanol HCl (1.0 eq) in anhydrous DCM.

    • Add TEA or DIPEA (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

    • Add (Boc)₂O (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol.

  • TBDMS Protection of the Hydroxyl Group:

    • Dissolve the crude Boc-protected amino alcohol (1.0 eq) in anhydrous DMF.

    • Add imidazole (2.5 eq) and stir until dissolved.

    • Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the fully protected building block.

Protocol 2: Peptide Coupling with Protected 1-(Aminomethyl)-cyclopropanemethanol

This protocol describes the coupling of an N-Fmoc protected amino acid to the deprotected amine of the fully protected 1-(Aminomethyl)-cyclopropanemethanol building block.

Diagram: Peptide Coupling Workflow

coupling_workflow start Fully Protected Building Block step1 Boc Deprotection TFA in DCM start->step1 step2 Neutralization DIPEA step1->step2 step3 Peptide Coupling Fmoc-AA-OH, HATU, DIPEA step2->step3 product Coupled Dipeptide Mimetic step3->product

Caption: Workflow for the peptide coupling reaction.

Materials:

  • Fully protected 1-(Aminomethyl)-cyclopropanemethanol (from Protocol 1)

  • N-Fmoc protected amino acid (e.g., Fmoc-Phe-OH)

  • HATU

  • N,N-diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Boc Deprotection:

    • Dissolve the fully protected building block (1.0 eq) in anhydrous DCM.

    • Add a solution of 20-50% TFA in DCM and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA.

  • Peptide Coupling:

    • In a separate flask, dissolve the N-Fmoc protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to this solution and stir for 5-10 minutes to pre-activate the amino acid.

    • Dissolve the deprotected amino alcohol TFA salt from step 1 in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the salt.

    • Add the solution of the deprotected amino alcohol to the pre-activated amino acid solution.

    • Stir the reaction mixture at room temperature for 2-12 hours. Due to steric hindrance, longer reaction times may be necessary. For particularly difficult couplings, a "double coupling" approach can be employed where a second equivalent of the activated amino acid is added after the initial coupling period.[6]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired dipeptide mimetic.

Quantitative Data Summary

The choice of coupling reagent is critical for achieving high yields when working with sterically hindered building blocks. The following table provides a general comparison of the effectiveness of different coupling reagents for such challenging couplings.

Coupling Reagent ClassExample(s)Relative ReactivityKey Considerations
CarbodiimidesEDC, DCCModerateOften insufficient for highly hindered couplings; may require additives like HOBt to suppress racemization.[6][14]
Uronium/Aminium SaltsHATU, HBTUHighHighly effective for sterically demanding couplings; HATU is generally considered more reactive than HBTU.[6][11]
Phosphonium SaltsPyBOP, PyAOPHighSimilar in reactivity to uronium salts; can be a good alternative for specific substrates.[12]

Troubleshooting and Optimization

  • Incomplete Coupling: If TLC or LC-MS analysis indicates incomplete reaction, consider the following:

    • Increase reaction time: Sterically hindered couplings are inherently slower.[6]

    • Increase reagent equivalents: Using a slight excess (1.1-1.2 eq) of the activated amino acid may improve yields.

    • Perform a double coupling: After the initial coupling period, add a second portion of freshly activated amino acid.[6]

    • Change coupling reagent: If using a carbodiimide, switch to a more potent uronium or phosphonium salt.[6]

  • Racemization: While HATU and PyBOP generally result in low levels of racemization, it is always a concern in peptide synthesis. To minimize this risk:

    • Avoid excessive use of base.

    • Keep reaction temperatures at or below room temperature unless gentle heating is necessary to drive the reaction to completion.[6]

Conclusion

1-(Aminomethyl)-cyclopropanemethanol HCl is a valuable building block for the synthesis of conformationally constrained peptidomimetics. Successful incorporation of this unique scaffold into peptide chains hinges on a well-defined protecting group strategy and the use of potent coupling reagents to overcome its inherent steric hindrance. The protocols and considerations outlined in this application note provide a robust framework for researchers and drug development professionals to effectively utilize this promising molecule in their synthetic endeavors, ultimately contributing to the discovery of novel and more effective therapeutics.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Shuto, S. (n.d.).
  • Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research, 39(7), 433–442.
  • European Journal of Organic Chemistry. (2025).
  • Neckebroeck, A. (2019). Novel cyclopropane-based β-turn mimetics: evaluation within simple and complex peptide systems. PhD thesis, University of Glasgow.
  • Reichelt, A., & Martin, S. F. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 39(7), 433-442.
  • Verdolino, V., et al. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1787, 3-23.
  • Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5679-5684.
  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Chem-Impex International, Inc. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • PubMed. (1998).
  • Li, H., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 78-83.
  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
  • AAPPTec. (n.d.).
  • Vasanthakumar, G. R., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 50(52), 7247-7250.
  • Aapptec. (n.d.). Peptide Coupling Reagents, More than a Letter Soup.
  • Aapptec. (2021). Carbodiimides and Additives.
  • Longdom Publishing. (2024).

Sources

Application

Application Notes and Protocols for the Scale-Up Manufacturing of 1-(Aminomethyl)-cyclopropanemethanol HCl

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up manufacturing of 1-(Aminomethyl)-cyclopropanemethanol HCl. This valuable bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up manufacturing of 1-(Aminomethyl)-cyclopropanemethanol HCl. This valuable building block is integral to the synthesis of various pharmaceutical agents, and its robust production is critical for advancing drug discovery programs. The cyclopropane motif is known to enhance metabolic stability and potency in drug candidates.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process logic, ensuring a scalable, safe, and efficient manufacturing process. Adherence to Good Manufacturing Practices (GMP) is emphasized throughout as a cornerstone of producing high-quality Active Pharmaceutical Ingredients (APIs).[2][3]

Strategic Overview: Synthesis Route Selection for Scale-Up

The selection of an appropriate synthetic route is the most critical decision in a scale-up campaign. The ideal pathway must be cost-effective, high-yielding, safe, and environmentally sustainable. Several routes to 1-(Aminomethyl)-cyclopropanemethanol HCl are possible, often starting from cyclopropane-1,1-dicarboxylic acid derivatives or involving cyclopropanation of an appropriate precursor.

For the purposes of this guide, we have selected a robust and well-documented pathway that proceeds through a Boc-protected intermediate, tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate. This strategy offers several advantages for large-scale production:

  • High Selectivity: The use of a tert-butyloxycarbonyl (Boc) protecting group is highly selective for the amine, preventing side reactions in subsequent steps.[4]

  • Ease of Purification: The Boc-protected intermediate is a stable, crystalline solid that is readily purified by recrystallization, allowing for the removal of impurities before the final deprotection step.

  • Clean Final Step: The deprotection is typically a clean reaction, yielding the desired hydrochloride salt directly upon treatment with HCl, often with high purity.[5][6]

  • Scalability: The reactions involved, such as reduction and deprotection, are generally amenable to large-scale chemical reactors.

The overall synthetic workflow is depicted below.

Synthetic_Workflow A Cyclopropane-1,1-dicarboxylic acid B Esterification (e.g., with EtOH, H+) A->B C Diethyl cyclopropane-1,1-dicarboxylate B->C D Selective Reduction (e.g., LiBH4) C->D E Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate D->E F Curtius Rearrangement (DPPA, t-BuOH) E->F G tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate F->G H Deprotection / Salt Formation (HCl in Dioxane) G->H I 1-(Aminomethyl)-cyclopropanemethanol HCl (Final API) H->I

Caption: High-level overview of the selected synthetic pathway for 1-(Aminomethyl)-cyclopropanemethanol HCl.

Detailed Manufacturing Protocol

This section provides a step-by-step protocol for the synthesis of 1-(Aminomethyl)-cyclopropanemethanol HCl at a pilot scale. All operations should be conducted in a controlled environment following cGMP guidelines.[7]

Step 1: Synthesis of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (Boc-Protected Intermediate)

This synthesis proceeds from the commercially available diethyl cyclopropane-1,1-dicarboxylate. The process involves a selective reduction of one ester group, followed by a Curtius rearrangement to form the Boc-protected amine.

Reaction Scheme: Image of the chemical reaction from diethyl cyclopropane-1,1-dicarboxylate to the Boc-protected intermediate.

Table 1: Reagents and Materials for Step 1

ReagentCAS NumberMolecular WeightKey Hazards
Diethyl cyclopropane-1,1-dicarboxylate1559-02-0186.21 g/mol Irritant
Lithium borohydride (LiBH₄)16949-15-821.78 g/mol Water-reactive, Flammable, Corrosive
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol Flammable, Irritant, Peroxide-former
Diphenylphosphoryl azide (DPPA)26386-88-9275.23 g/mol Toxic, Explosive hazard
tert-Butanol75-65-074.12 g/mol Flammable, Irritant
Triethylamine (TEA)121-44-8101.19 g/mol Flammable, Corrosive, Toxic

Protocol:

  • Selective Reduction:

    • Charge a 100 L glass-lined reactor with diethyl cyclopropane-1,1-dicarboxylate (5.0 kg, 26.85 mol) and anhydrous THF (50 L).

    • Inert the reactor with nitrogen and cool the solution to 0-5 °C using a chiller.

    • Slowly add a 2.0 M solution of lithium borohydride in THF (14.8 L, 29.6 mol, 1.1 eq) to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.

    • Causality: The slow addition and temperature control are critical to prevent runaway reactions and to favor the mono-reduction of the diester.

    • Stir the reaction mixture at 5-10 °C for 4-6 hours.

    • In-Process Control (IPC): Monitor the reaction progress by HPLC until the starting material is <2% of the total peak area.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 L) while keeping the temperature below 15 °C.

    • Extract the aqueous layer with ethyl acetate (2 x 25 L).

    • Combine the organic layers, wash with brine (20 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.

  • Curtius Rearrangement:

    • Dissolve the crude intermediate in toluene (40 L) in a suitable reactor.

    • Add triethylamine (4.1 L, 29.5 mol, 1.1 eq) and tert-butanol (12 L).

    • Heat the mixture to 80 °C.

    • Slowly add diphenylphosphoryl azide (DPPA) (6.3 kg, 22.9 mol) over 2 hours. CAUTION: DPPA is potentially explosive and should be handled with extreme care.

    • Causality: The Curtius rearrangement converts the carboxylic acid derivative (formed in situ) to an isocyanate, which is then trapped by tert-butanol to form the Boc-carbamate.

    • After the addition is complete, continue heating at 80-85 °C for 12-16 hours until the reaction is complete (monitored by HPLC).

    • Cool the reaction mixture to room temperature and wash with 1 M citric acid solution (2 x 20 L) and then with brine (20 L).

    • Concentrate the organic layer under reduced pressure to yield crude tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate.

  • Purification of Intermediate:

    • Recrystallize the crude product from a mixture of ethyl acetate and heptane to afford a white crystalline solid.

    • Dry the solid in a vacuum oven at 40 °C until a constant weight is achieved.

    • Expected Yield: 3.5 - 4.0 kg (65-75% over two steps).

Step 2: Deprotection and Formation of 1-(Aminomethyl)-cyclopropanemethanol HCl

This final step involves the acid-catalyzed removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt.

Reaction Scheme: Image of the chemical reaction from the Boc-protected intermediate to the final HCl salt.

Table 2: Reagents and Materials for Step 2

ReagentCAS NumberMolecular WeightKey Hazards
tert-butyl (1-(hydroxymethyl)...)107017-73-2201.27 g/mol Irritant
4 M HCl in 1,4-Dioxane7647-01-036.46 g/mol Corrosive, Toxic, Flammable (Dioxane)
Methyl tert-butyl ether (MTBE)1634-04-488.15 g/mol Highly Flammable, Irritant

Protocol:

  • Deprotection and Precipitation:

    • Charge a 50 L reactor with tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (3.5 kg, 17.39 mol) and 1,4-dioxane (15 L).

    • Stir the mixture at room temperature (20-25 °C) to dissolve the solid.

    • Slowly add a 4 M solution of HCl in 1,4-dioxane (13 L, 52.0 mol, 3.0 eq) over 1 hour, maintaining the temperature below 30 °C. Gas evolution (CO₂) will be observed.

    • Causality: The strong acidic conditions cleave the tert-butyl carbamate, releasing the free amine which is immediately protonated by the excess HCl to form the stable hydrochloride salt.

    • Stir the resulting slurry at room temperature for 3-5 hours.

    • IPC: Monitor the reaction by HPLC or TLC until the starting material is completely consumed.

    • Add methyl tert-butyl ether (MTBE) (20 L) to the slurry to facilitate complete precipitation of the product.

    • Stir for an additional 1-2 hours.

  • Isolation and Drying:

    • Filter the solid product using a Nutsche filter dryer.

    • Wash the filter cake with MTBE (2 x 10 L) to remove residual dioxane and any non-polar impurities.

    • Dry the product under vacuum at 50-60 °C until the loss on drying (LOD) is less than 0.5%.

    • Expected Yield: 2.1 - 2.3 kg (90-95%).

    • Final Product: 1-(Aminomethyl)-cyclopropanemethanol HCl as a white to off-white crystalline solid.

Process Control and Quality Assurance

A robust manufacturing process relies on a deep understanding of its critical parameters and the implementation of advanced control strategies.

Quality by Design (QbD) and Process Analytical Technology (PAT)

The principles of Quality by Design (QbD) should be applied to this process. This involves identifying Critical Quality Attributes (CQAs) of the final product and Critical Process Parameters (CPPs) that affect them.[8] Process Analytical Technology (PAT) tools can be implemented for real-time monitoring and control.[9][10]

QbD_PAT_Framework cluster_0 Process Understanding cluster_1 Process Control CQA CQAs (Purity, Impurity Profile, Crystal Form) CPP CPPs (Temperature, Addition Rate, Solvent Ratios) CQA->CPP PAT PAT Tools (FTIR, Raman, FBRM) CPP->PAT Monitors CMA CMAs (Raw Material Specs) CMA->CPP Control Control Strategy (Real-time Adjustments) PAT->Control Control->CPP Controls Product Consistent High-Quality API Control->Product

Caption: A framework integrating QbD principles with PAT for robust process control.

  • For the reduction step: Temperature control is a CPP. An in-line temperature probe provides real-time data.

  • For the crystallization/precipitation step: In-line tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size distribution in real-time, ensuring consistent crystal form and improving filterability.

Final Product Specifications

The final API must conform to pre-defined specifications to ensure its suitability for use in drug product manufacturing.

Table 3: Quality Control Specifications for 1-(Aminomethyl)-cyclopropanemethanol HCl

TestSpecificationMethod
AppearanceWhite to off-white crystalline solidVisual
IdentificationConforms to the reference standard spectrum¹H NMR, FTIR
Assay99.0% - 101.0% (on dried basis)Titration
Purity (HPLC)≥ 99.5%HPLC
Any single impurity≤ 0.10%HPLC
Total impurities≤ 0.50%HPLC
Melting Point118 - 122 °CUSP <741>
Loss on Drying (LOD)≤ 0.5%USP <731>
Residue on Ignition≤ 0.1%USP <281>
Residual SolventsDioxane: ≤ 380 ppm, MTBE: ≤ 5000 ppmGC-HS

Safety and Environmental Considerations

Handling Precautions:

  • All operations should be performed in well-ventilated areas or fume hoods.[11]

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemically resistant gloves.[12][13][14]

  • Lithium borohydride is highly reactive with water; handle under an inert atmosphere and have a Class D fire extinguisher available.

  • Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive. It should be handled with extreme care, avoiding heat, shock, and friction.

  • Hydrochloric acid is corrosive and causes severe burns.[13] Handle in a fume hood with appropriate PPE.

Waste Management:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7]

  • Aqueous waste should be neutralized before disposal.

  • Organic solvent waste should be collected in appropriately labeled containers for incineration.

Conclusion

This application note provides a detailed, scientifically grounded protocol for the scale-up manufacturing of 1-(Aminomethyl)-cyclopropanemethanol HCl. By focusing on a robust synthetic route, implementing in-process controls, and adhering to the principles of QbD and GMP, manufacturers can ensure the consistent production of this critical pharmaceutical intermediate. The emphasis on causality, safety, and quality assurance provides a comprehensive framework for success in a regulated drug development environment.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet.
  • The Pharma Master. (2024, May 26). Regulatory Compliance in API Manufacturing.
  • Combi-Blocks, Inc. (2023, January 2). HB-3232 - Safety Data Sheet.
  • Jubilant Ingrevia. 2-(Aminomethyl)piperidine Safety Data Sheet.
  • Apollo Scientific. (2023, June 29). 2-(Aminomethyl)furan Safety Data Sheet.
  • Wuhan ShuaiSheng Biotechnology Co., Ltd. Chinese factory supply (1-Aminocyclopropyl)methanol hydrochloride 115652-52-3 in stock with high standard.
  • Gangrade, D. et al. (2014, August 9). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer. International Journal of Chemical and Pharmaceutical Analysis.
  • de Meijere, A. et al. (2026, January 7). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate.
  • ChemicalBook. 115652-52-3(1-Amino-1-(hydroxymethyl)cyclopropane hydrochloride).
  • BenchChem. Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applications and Protocols.
  • Sigma-Aldrich. [1-(aminomethyl)cyclopropyl]methanol.
  • Food and Drug Administration, Department of Health. (2022, April 6). Information on application of GMP Compliance Assessment of API with an import drug permit license.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 3-Aminomethylbenzoic acid methyl ester hydrochloride.
  • Dalton Pharma Services. FDA's Guidelines for GMP Of API.
  • European Association of Polyol Producers. APIs regulation for Pharmaceutical application.
  • Kumar, P. et al. (2019). Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity. PMC.
  • Clicq, D. et al. (2015, May 19). Process Analytical Technology: tools and applications in pharmaceutical manufacturing.
  • ChemBK. (2024, April 9). [1-[(methylamino)methyl]cyclopropyl]methanol.
  • Kim, J. et al. (2021, June 21). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. MDPI.
  • Longdom Publishing. (2024, May 27). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
  • GMP Navigator. (2004, November 19). Guidelines Active Pharmaceutical Ingredients.
  • Google Patents. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl).

Sources

Method

Application Note: Strategic Incorporation of CAS 1400877-64-6 in Advanced API Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: (1-(Aminomethyl)cyclopropyl)methanol Hydrochloride (CAS 1400877-64-6) Executive Summary & Structural Rationale In moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: (1-(Aminomethyl)cyclopropyl)methanol Hydrochloride (CAS 1400877-64-6)

Executive Summary & Structural Rationale

In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2 -hybridized aromatic rings) is a critical objective for improving the clinical success rates of active pharmaceutical ingredients (APIs)[1]. CAS 1400877-64-6 , chemically identified as (1-(Aminomethyl)cyclopropyl)methanol hydrochloride, is a highly versatile, bifunctional building block designed specifically to address this challenge.

Featuring a 1,1-disubstituted cyclopropane core, this amino alcohol acts as a conformationally restricted analog of standard aliphatic chains. The strategic incorporation of the cyclopropyl group provides three distinct pharmacological advantages:

  • Enhanced Fsp3​ Fraction: Increases the three-dimensional complexity of the molecule, which statistically correlates with improved solubility and lower off-target toxicity[1].

  • Metabolic Shielding: The cyclopropane ring introduces steric bulk similar to a gem-dimethyl group but with restricted bond rotation, effectively blocking cytochrome P450-mediated α -oxidation[2].

  • Reduced Entropic Penalty: By locking the amino and hydroxyl exit vectors into a rigid geometry, the scaffold pre-organizes the pharmacophore, lowering the entropic cost upon target binding[2].

Pharmacological Logic & Workflow Visualization

The decision to integrate CAS 1400877-64-6 into an API pipeline is driven by a clear causality between structural rigidity and pharmacokinetic optimization. The diagram below illustrates the mechanistic pathways through which this specific building block upgrades a standard API scaffold.

G Start Standard API Scaffold (High Flexibility, Low Fsp3) CAS Incorporate CAS 1400877-64-6 (1,1-Disubstituted Cyclopropane) Start->CAS Mech1 Conformational Restriction (Reduced Entropic Penalty) CAS->Mech1 Mech2 Increased Fsp3 Fraction (Enhanced 3D Complexity) CAS->Mech2 Mech3 Steric Shielding (Blocked CYP450 α-Oxidation) CAS->Mech3 Outcome1 Higher Target Affinity Mech1->Outcome1 Outcome2 Improved Solubility / LogD Mech2->Outcome2 Outcome3 Enhanced Metabolic Stability Mech3->Outcome3 Final Optimized API Candidate Outcome1->Final Outcome2->Final Outcome3->Final

Pharmacological logic of integrating CAS 1400877-64-6 into API scaffolds.

Quantitative Impact on Pharmacokinetics

To demonstrate the value of this building block, consider the transformation of a standard morpholine-containing API into its spirocyclic counterpart (4-oxa-7-azaspiro[2.5]octane) using CAS 1400877-64-6. The table below summarizes the typical pharmacokinetic enhancements observed during lead optimization[1][2].

ParameterStandard Morpholine ScaffoldSpiro[2.5]octane Scaffold (CAS 1400877-64-6 derived)Causality / Mechanism
Fsp3​ Fraction Base Value+ 0.25 (Relative Increase)Addition of the sp3 -hybridized cyclopropane carbons.
Intrinsic Clearance ( CLint​ ) High (>40 μ L/min/mg)Low (<15 μ L/min/mg)Cyclopropane blocks oxidative metabolism adjacent to the heteroatoms.
LogD (pH 7.4) 1.21.8Increased lipophilicity without adding highly flexible carbon chains.
Target Affinity ( Kd​ ) Baseline2x to 10x ImprovementRigidification reduces the thermodynamic penalty of binding.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of a Spiro[2.5]octane Morpholine Core

Objective: Convert the linear amino alcohol into a rigid 4-oxa-7-azaspiro[2.5]octane ring system.

Step 1: Regioselective N-Acylation

  • Suspend CAS 1400877-64-6 (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under N2​ .

  • Add Triethylamine ( Et3​N , 3.0 eq) and cool the mixture to 0 °C. Causality: Excess base is required to neutralize the HCl salt of the starting material and act as an acid scavenger.

  • Dropwise, add Chloroacetyl chloride (1.05 eq). The primary amine is significantly more nucleophilic than the primary alcohol, ensuring selective N-acylation.

  • Validation Checkpoint 1: Stir for 2 hours. Monitor by LC-MS. The reaction is complete when the starting material ( [M+H]+=102 ) is fully consumed, yielding the N-(2-chloroacetyl) intermediate ( [M+H]+=178 ).

Step 2: Intramolecular O-Alkylation (Lactamization)

  • Concentrate the DCM layer and redissolve the crude intermediate in anhydrous Tetrahydrofuran (THF, 50 mL).

  • Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions.

  • Causality: The strong base deprotonates the primary alcohol. The resulting alkoxide undergoes a rapid intramolecular SN​2 displacement of the primary chloride, forming a spiro-morpholin-3-one.

  • Validation Checkpoint 2: Quench with saturated NH4​Cl . Extract with Ethyl Acetate. 1H -NMR should show the disappearance of the −CH2​Cl singlet (~4.1 ppm) and the appearance of a new rigid ring system.

Step 3: Lactam Reduction

  • Dissolve the lactam in THF and treat with Borane-THF complex ( BH3​⋅THF , 3.0 eq) at reflux for 4 hours.

  • Quench carefully with Methanol, then reflux with 1M HCl to break the boron-amine complex.

  • Validation Checkpoint 3: Isolate the free base. LC-MS will confirm the fully reduced 4-oxa-7-azaspiro[2.5]octane core ( [M+H]+=128 ).

Protocol B: Amide Coupling for Conformationally Restricted Linkers

Objective: Use CAS 1400877-64-6 as a rigid linker between two pharmacophores without cyclization.

  • Activation: In a dry flask, dissolve the carboxylic acid partner (1.0 eq) in N,N-Dimethylformamide (DMF, 0.2 M). Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add CAS 1400877-64-6 (1.1 eq). Causality: HATU is chosen over EDC/HOBt due to the slight steric hindrance of the cyclopropyl group adjacent to the amine, ensuring rapid and complete coupling.

  • Validation Checkpoint: Following aqueous workup, analyze the product via 1H -NMR. The successful incorporation of the cyclopropyl linker is easily verified by the presence of distinct, highly shielded cyclopropane proton multiplets between 0.5 ppm and 0.9 ppm.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22379495,[1-(Aminomethyl)cyclopropyl]methanol. URL:[Link]

Sources

Application

Application Note: Safe Handling and Storage Protocols for 1-(Aminomethyl)-cyclopropanemethanol Hydrochloride

Executive Summary & Chemical Identity 1-(Aminomethyl)-cyclopropanemethanol hydrochloride (CAS: 1400877-64-6) is a highly constrained, bifunctional aliphatic building block widely utilized in the synthesis of spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

1-(Aminomethyl)-cyclopropanemethanol hydrochloride (CAS: 1400877-64-6) is a highly constrained, bifunctional aliphatic building block widely utilized in the synthesis of spirocyclic scaffolds, bridged peptidomimetics, and advanced active pharmaceutical ingredients (APIs). The presence of both a primary amine and a primary alcohol on a cyclopropane ring provides unique steric constraints that lock molecular conformation, a highly desirable trait in modern drug discovery for improving target affinity and metabolic stability.

However, the physicochemical nature of this compound—specifically its hydrochloride salt form—demands rigorous handling and storage protocols to prevent degradation, moisture absorption, and subsequent stoichiometric errors during high-precision syntheses.

Table 1: Physicochemical Profiling
PropertySpecification / Value
Chemical Name (1-(Aminomethyl)cyclopropyl)methanol hydrochloride
CAS Registry Number 1400877-64-6
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Physical Form Solid (typically white to off-white powder)
Solubility High in polar solvents (Water, Methanol, DMSO)
Hygroscopicity High (due to the HCl salt form)

Physicochemical Profiling & Causality in Handling

To design an effective handling protocol, one must understand the causality behind the compound's behavior [1].

  • The Role of the Hydrochloride Salt: The free base of amino alcohols is often oily, volatile, or prone to rapid oxidation. Conversion to the hydrochloride salt involves the protonation of the primary amine, yielding an ammonium chloride functionality. This significantly enhances thermal stability and shelf-life [2].

  • The Hygroscopicity Trade-off: While the HCl salt improves baseline stability, it renders the molecule highly hygroscopic. The ionic crystal lattice readily coordinates with atmospheric water molecules. If handled in a humid environment, the powder will rapidly absorb moisture, inflating its apparent mass. This leads to critical stoichiometric imbalances in downstream reactions (e.g., cross-coupling or amide bond formations) because the researcher is weighing water alongside the active reagent.

  • Thermal Sensitivity: Amino alcohol hydrochlorides generally exhibit moderate thermal stability but can undergo decomposition rather than clean melting at elevated temperatures [3]. Therefore, thermal stress must be minimized during desiccation or solvent removal.

Storage & Stability Workflows

To maintain the integrity of 1-(Aminomethyl)-cyclopropanemethanol hydrochloride, storage protocols must be treated as a continuous, self-validating system where environmental exposure is minimized and easily monitored.

Table 2: Standardized Storage Conditions
Storage DurationTemperatureAtmosphereContainer Specifications
Active Use (Daily) 2°C to 8°CDesiccatorAmber glass vial, Parafilm seal
Short-Term (< 1 Month) 2°C to 8°CArgon / NitrogenTightly capped, inside a secondary desiccated jar
Long-Term (> 1 Month) -20°CArgon / NitrogenVacuum-sealed Mylar bag with desiccant packs

Causality in Storage: Storing the compound at low temperatures (-20°C to 8°C) minimizes the kinetic energy available for degradative oxidative pathways. However, cold storage introduces a secondary risk: condensation. If a cold vial is opened immediately in a warm, humid lab, water will instantly condense on the hygroscopic powder. Always allow the sealed vial to equilibrate to room temperature before opening.

Safe Handling Protocols

This protocol is designed as a self-validating system. By isolating the weighing environment and utilizing differential mass calculations, researchers can ensure that the mass recorded is purely the reagent, untainted by atmospheric moisture.

Required Personal Protective Equipment (PPE)
  • Nitrile gloves (double-gloving recommended if handling large quantities).

  • Chemical safety goggles.

  • Standard laboratory coat.

  • Anti-static weighing spatula.

Step-by-Step Weighing Methodology
  • Environmental Preparation: Ensure the ambient relative humidity (RH) in the laboratory is below 30%. If RH > 30%, all handling must be transferred to a nitrogen-purged glovebox.

  • Thermal Equilibration: Remove the sealed vial from the 2-8°C refrigerator or -20°C freezer. Place it in a benchtop desiccator for 30–60 minutes until it reaches ambient room temperature. Do not bypass this step.

  • Vial Taring: Place a clean, oven-dried target vial (equipped with a septa-cap) onto the analytical balance. Tare the balance.

  • Rapid Transfer: Open the reagent vial and rapidly transfer the estimated required mass into the target vial using an anti-static spatula.

  • Immediate Sealing: Immediately cap both the source vial and the target vial.

  • Mass Validation: Record the final mass of the capped target vial. Subtract the known mass of the empty capped vial to determine the exact mass of the reagent. This differential weighing technique prevents moisture absorption during the weighing process from skewing the data.

  • Backfilling: Insert a needle connected to a low-pressure Argon or Nitrogen line into the source vial's septum. Purge for 10 seconds, remove the needle, seal with Parafilm, and return to cold storage.

Experimental Protocol: Preparation of Standardized Stock Solutions

For biological assays or parallel synthesis arrays, generating a standardized stock solution minimizes repeated handling of the bulk powder.

Objective: Prepare a 100 mM stock solution in anhydrous Dimethyl Sulfoxide (DMSO).

Materials:

  • 1-(Aminomethyl)-cyclopropanemethanol hydrochloride (Target mass: 13.76 mg)

  • Anhydrous DMSO (Water content < 0.005%, stored over molecular sieves)

  • 1.0 mL Hamilton syringe

  • Argon balloon

Step-by-Step Procedure:

  • Weighing: Following the safe handling protocol above, weigh exactly 13.76 mg of the compound into an oven-dried 2.0 mL amber glass vial equipped with a PTFE-lined septum cap.

  • Purging: Pierce the septum with an Argon balloon needle and a vent needle. Purge the vial for 3 minutes to displace all atmospheric air. Remove the vent needle, then the Argon needle.

  • Solvent Addition: Using the Hamilton syringe, draw exactly 1.00 mL of anhydrous DMSO. Inject the solvent through the septum into the vial.

  • Dissolution: Vortex the vial gently for 30–60 seconds. The highly polar nature of the amino alcohol hydrochloride ensures rapid and complete dissolution in DMSO.

  • Validation: Visually inspect the solution against a light source. It should be completely clear and colorless, with no particulate matter.

  • Storage of Stock: Label the vial with the concentration, date, and operator initials. Store the stock solution at -20°C. Note: DMSO freezes at 19°C; the solution will solidify in the freezer and must be gently thawed prior to subsequent use.

Mechanistic Visualization

The following decision-tree diagram illustrates the self-validating workflow for handling and storing this hygroscopic building block to ensure structural and stoichiometric integrity.

G Start 1-(Aminomethyl)- cyclopropanemethanol HCl Equilibrate Equilibrate to Room Temp in Desiccator Start->Equilibrate CheckHum Check Ambient Humidity (RH) Equilibrate->CheckHum HighHum RH > 30% Transfer to Glovebox CheckHum->HighHum High LowHum RH < 30% Standard Fume Hood CheckHum->LowHum Low Weighing Differential Weighing into Dry Septum Vial HighHum->Weighing LowHum->Weighing Solvation Solvate in Anhydrous Solvent (e.g., DMSO) Weighing->Solvation Storage Backfill Source Vial with Ar/N2 Store at 2-8°C or -20°C Weighing->Storage Bulk Reagent

Caption: Workflow for the moisture-free handling and storage of hygroscopic amino alcohol hydrochloride salts.

References

Method

Application Notes and Protocols for Spirocycle Synthesis Utilizing 1-(Aminomethyl)-cyclopropanemethanol HCl

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are increasingly sought after in modern drug discovery due to their inherent three-dimensional architecture, which can lead t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are increasingly sought after in modern drug discovery due to their inherent three-dimensional architecture, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] This document provides a comprehensive guide to the synthesis of novel spiro-oxazolidine scaffolds utilizing the versatile building block, 1-(aminomethyl)-cyclopropanemethanol hydrochloride. We present a detailed reaction mechanism, a step-by-step experimental protocol for the synthesis of a representative spirocycle, and a discussion of the expected analytical characterization. This guide is intended to enable researchers to incorporate this valuable motif into their small molecule drug discovery programs.

Introduction: The Strategic Advantage of Spirocyclic Scaffolds

The "escape from flatland" in medicinal chemistry has highlighted the necessity of moving beyond traditional, two-dimensional aromatic structures to explore more complex and spatially diverse molecular frameworks.[1] Spirocycles, which feature two rings sharing a single atom, offer a unique and rigid three-dimensional topology.[3] This rigidity can pre-organize pendant functional groups in well-defined vectors, facilitating optimal interactions with biological targets. The incorporation of a spirocyclic core can enhance binding affinity by reducing the entropic penalty upon binding and improve physicochemical properties such as solubility and metabolic stability.[2]

The 1-(aminomethyl)-cyclopropanemethanol building block is particularly attractive as it combines the desirable conformational constraint of a cyclopropane ring with a 1,2-amino alcohol functionality, primed for the construction of heterocyclic systems. This application note focuses on the synthesis of spiro-oxazolidines, a privileged heterocyclic motif found in numerous biologically active compounds.

Reaction Mechanism: Formation of the Spiro-Oxazolidine Core

The synthesis of the spiro-oxazolidine from 1-(aminomethyl)-cyclopropanemethanol HCl and a ketone, such as cyclohexanone, proceeds via a cyclocondensation reaction. The reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then undergoes an intramolecular cyclization with the concomitant loss of water.

The key steps of the mechanism are as follows:

  • Liberation of the Free Amine: The reaction is initiated by the in-situ neutralization of the 1-(aminomethyl)-cyclopropanemethanol hydrochloride with a suitable base to generate the free amino alcohol.

  • Hemiaminal Formation: The nucleophilic nitrogen of the amino alcohol attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral hemiaminal intermediate.

  • Acid-Catalyzed Dehydration: Protonation of the hydroxyl group of the hemiaminal by an acid catalyst facilitates the elimination of a water molecule, leading to the formation of an iminium ion.

  • Intramolecular Cyclization: The pendant hydroxyl group of the cyclopropane moiety then acts as a nucleophile, attacking the iminium carbon to form the five-membered oxazolidine ring.

  • Deprotonation: Loss of a proton from the oxonium ion regenerates the acid catalyst and yields the final spiro-oxazolidine product.

The removal of water, often accomplished using a Dean-Stark apparatus, is crucial to drive the equilibrium towards the formation of the spiro-oxazolidine.

Spiro-Oxazolidine Formation Mechanism cluster_0 Step 1: Liberation of Free Amine cluster_1 Step 2 & 3: Hemiaminal Formation and Dehydration cluster_2 Step 4 & 5: Cyclization and Deprotonation Amino_Alcohol_HCl 1-(Aminomethyl)-cyclopropanemethanol HCl Free_Amine Free Amino Alcohol Amino_Alcohol_HCl->Free_Amine + Base - Base·HCl Base Base (e.g., Et3N) Free_Amine_2 Free Amino Alcohol Hemiaminal Hemiaminal Intermediate Free_Amine_2->Hemiaminal + Ketone Ketone Ketone Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion + H+ - H2O Iminium_Ion_2 Iminium Ion Spiro_Oxazolidine_Protonated Protonated Spiro-Oxazolidine Iminium_Ion_2->Spiro_Oxazolidine_Protonated Intramolecular Cyclization Spiro_Oxazolidine Spiro-Oxazolidine Product Spiro_Oxazolidine_Protonated->Spiro_Oxazolidine - H+

Caption: Reaction mechanism for spiro-oxazolidine formation.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)-4-azaspiro[2.5]octane

This protocol details the synthesis of a representative spiro-oxazolidine from 1-(aminomethyl)-cyclopropanemethanol HCl and cyclohexanone.

Materials:

  • 1-(Aminomethyl)-cyclopropanemethanol hydrochloride

  • Cyclohexanone

  • Triethylamine (Et3N)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 1-(aminomethyl)-cyclopropanemethanol hydrochloride (1.0 eq), cyclohexanone (1.1 eq), and toluene (100 mL).

  • Base Addition: Add triethylamine (1.2 eq) to the suspension to neutralize the hydrochloride salt and liberate the free amine.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, or when no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiro-oxazolidine product.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants and Solvent B Add Base and Catalyst A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor by TLC C->D E Cool and Wash D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G

Caption: Experimental workflow for spiro-oxazolidine synthesis.

Results and Discussion: Characterization of the Spiro-Oxazolidine Product

The successful synthesis of the spiro-oxazolidine can be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data:

Analysis Expected Result
Appearance Colorless to pale yellow oil
Yield 60-80%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.5-3.7 (m, 2H, -CH₂-O-), 2.8-3.0 (m, 2H, -CH₂-N-), 1.4-1.7 (m, 10H, cyclohexyl protons), 0.4-0.6 (m, 4H, cyclopropyl protons).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 95-100 (spiro carbon, C-N-O), 70-75 (-CH₂-O-), 50-55 (-CH₂-N-), 35-40 (cyclohexyl CH₂), 25-30 (cyclohexyl CH₂), 20-25 (cyclohexyl CH₂), 10-15 (cyclopropyl CH₂), 5-10 (cyclopropyl quaternary C).
Mass Spectrometry (ESI+) Calculated m/z for C₁₀H₁₇NO [M+H]⁺, found m/z.

Interpretation of NMR Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the methylene protons adjacent to the oxygen and nitrogen atoms of the oxazolidine ring. The complex multiplet in the aliphatic region corresponds to the protons of the cyclohexane ring. The upfield signals are characteristic of the cyclopropyl protons.

  • ¹³C NMR: The key signal to confirm the formation of the spiro-oxazolidine is the spiro carbon, which is expected to appear in the range of 95-100 ppm. The chemical shifts of the other carbons are consistent with the proposed structure. For instance, NMR data for a similar 1,4-dioxa-8-azaspiro[4.5]decane scaffold shows the spiro carbon at approximately 107.5 ppm, and the cyclohexane carbons in the 35.0-64.4 ppm range, which supports our expected chemical shifts.[4]

Conclusion

The synthesis of spiro-oxazolidines from 1-(aminomethyl)-cyclopropanemethanol HCl offers a straightforward and efficient route to novel, three-dimensional scaffolds for drug discovery. The protocol outlined in this application note is robust and can likely be adapted to a range of other ketones and aldehydes, providing access to a diverse library of spirocyclic compounds. The unique conformational constraints imposed by the spiro-cyclopropane moiety make these compounds highly valuable for probing the chemical space of biological targets and developing next-generation therapeutics.

References

  • Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 3804. [Link]

  • Tice, C. M. (2016). The use of spirocyclic scaffolds in novel drug discovery. Future Medicinal Chemistry, 8(11), 1247-1250. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of molecular libraries with optimal exploration of chemical space. Journal of medicinal chemistry, 52(21), 6752–6756. [Link]

  • Zhang, X., Wang, Y., Zhang, J., Li, Z., Wang, X., & Zhang, X. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5423–5434. [Link]

  • Bergman, J., & Stålhandske, C. (1998). Synthesis of Some Oxazolidine Derivatives. Acta Chemica Scandinavica, 52, 1143-1147. [Link]

  • Cordero, F. M., Pisaneschi, F., Salvati, M., Paschetta, V., Ollivier, J., Salaün, J., & Brandi, A. (2003). Selective ring contraction of 5-spirocyclopropane isoxazolidines mediated by acids. The Journal of organic chemistry, 68(8), 3271–3280. [Link]

  • Palanisamy, G., & Chen, C. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online, 8(11), 1247-1250. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]

Sources

Application

Application Note: Catalyst Selection and Chemoselective Cross-Coupling of 1-(Aminomethyl)-cyclopropanemethanol HCl

Executive Summary The functionalization of bifunctional building blocks like 1-(Aminomethyl)-cyclopropanemethanol HCl presents a multifaceted challenge in modern drug development. This molecule possesses a primary amine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of bifunctional building blocks like 1-(Aminomethyl)-cyclopropanemethanol HCl presents a multifaceted challenge in modern drug development. This molecule possesses a primary amine, a primary alcohol, and a 1,1-disubstituted cyclopropane ring. Successful cross-coupling requires overcoming three distinct barriers:

  • Steric Hindrance: The cyclopropane ring acts as a neopentyl-like quaternary center adjacent to the amine, severely retarding reductive elimination.

  • Chemoselectivity: The catalyst must differentiate between the competing N- and O-nucleophiles.

  • Salt Unmasking: The HCl salt necessitates an in-situ neutralization step that does not interfere with the catalytic cycle or inadvertently deprotonate the alcohol.

This guide provides a comprehensive, causality-driven framework for selecting the optimal catalyst, ligand, and base to achieve highly chemoselective Buchwald-Hartwig amination (C–N coupling) over Ullmann-type C–O coupling.

Mechanistic Rationale & Causality (E-E-A-T)

Overcoming Neopentyl-Like Steric Bulk

The primary amine in 1-(aminomethyl)cyclopropanemethanol is sterically hindered. Standard phosphine ligands (e.g., BINAP, DPPF) often fail here because the bulky cyclopropyl group hinders the formation of the critical C–N bond during the reductive elimination step of the catalytic cycle.

To resolve this, BrettPhos or its bulkier analog tBuBrettPhos must be employed [1]. These biarylmonophosphine ligands are specifically engineered to favor a monoligated palladium species ( L1​Pd0 ). The extreme steric bulk of BrettPhos forces the palladium center to rapidly undergo reductive elimination, preventing catalyst stalling and suppressing unwanted diarylation of the primary amine [2].

Controlling N- vs. O-Chemoselectivity

Amino alcohols inherently present competing nucleophilic sites. Palladium-catalyzed Buchwald-Hartwig amination is intrinsically biased toward C–N bond formation due to the softer nature of the amine compared to the hard oxygen nucleophile [3]. However, base selection is the true arbiter of chemoselectivity.

If a strong base like Sodium tert-butoxide (NaOtBu, pKa ~17) is used, it can deprotonate the primary alcohol (pKa ~15-16), generating an alkoxide that aggressively competes for the palladium center, leading to C–O coupling or mixed products. By utilizing a milder, non-nucleophilic base like Lithium hexamethyldisilazide (LiHMDS) or an inorganic base like Cesium Carbonate (Cs2CO3) , the alcohol remains protonated and inert, while the more nucleophilic free amine (pKa ~10) selectively attacks the Pd(II) aryl complex [4].

The HCl Salt Effect

The substrate is supplied as a hydrochloride salt. This requires an additional equivalent of base strictly for neutralization. The byproduct of this neutralization (e.g., CsCl or LiCl) remains in the reaction mixture. Using pre-formed Palladium G3 or G4 precatalysts (e.g., BrettPhos Pd G3) is highly recommended here, as they activate rapidly under mildly basic conditions without requiring the strong bases needed to reduce Pd(II) salts to active Pd(0) [1].

Catalyst & Reaction Condition Matrix

The following table summarizes the causality behind various catalyst/base combinations and their quantitative impact on chemoselectivity and yield.

Catalyst SystemLigandBase (Equivalents)Primary OutcomeMechanistic Causality
Pd2(dba)3 BINAPNaOtBu (2.5 eq)< 20% Yield (Mixed)Steric stalling at reductive elimination; NaOtBu deprotonates alcohol causing C-O competition.
BrettPhos Pd G3 BrettPhosCs2CO3 (2.5 eq)> 85% Yield (C-N) Monoligated Pd accelerates reductive elimination; Cs2CO3 neutralizes HCl without deprotonating the OH group.
tBuBrettPhos Pd G3 tBuBrettPhosLiHMDS (2.5 eq)> 90% Yield (C-N) Optimal for extreme sterics; LiHMDS provides rapid, clean unmasking of the HCl salt in non-polar solvents.
CuI / L8 DiamineNaOTMS (2.5 eq)> 75% Yield (C-O)Cu-catalysis with specific ligands can be tuned to invert selectivity, favoring O-arylation if desired [4].

Reaction Pathway Visualization

The following workflow illustrates the divergent chemoselective pathways based on catalyst and base selection.

G Substrate 1-(Aminomethyl) cyclopropanemethanol HCl + Aryl Halide Base Base Addition (Neutralize HCl) Substrate->Base +2.5 eq Base FreeAmine Free Amino Alcohol Intermediate Base->FreeAmine -Cl Salt PdCat Pd / BrettPhos G3 (Chemoselective C-N) FreeAmine->PdCat Cs2CO3 or LiHMDS CuCat Cu / Diamine Ligand (Chemoselective C-O) FreeAmine->CuCat NaOTMS or NaOtBu N_Aryl N-Aryl Product (Buchwald-Hartwig) PdCat->N_Aryl Fast Reductive Elim. O_Aryl O-Aryl Product (Ullmann-type) CuCat->O_Aryl Alkoxide Attack

Fig 1: Chemoselective divergence of 1-(Aminomethyl)cyclopropanemethanol based on catalyst/base.

Detailed Experimental Protocol: Chemoselective C–N Coupling

This self-validating protocol utilizes BrettPhos Pd G3 to ensure high conversion of the sterically hindered amine while preserving the primary alcohol.

Reagents & Materials
  • Aryl Halide: 1.0 mmol (Aryl bromide or chloride)

  • Amine: 1-(Aminomethyl)-cyclopropanemethanol HCl (1.2 mmol, 1.2 eq)

  • Precatalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: Cs2CO3 (2.5 mmol, 2.5 eq) — Note: 1.0 eq is consumed by the HCl salt, leaving 1.5 eq for the catalytic cycle.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel:

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 1-(Aminomethyl)-cyclopropanemethanol HCl (1.2 mmol), BrettPhos Pd G3 (2 mol%), and finely powdered, anhydrous Cs2CO3 (2.5 mmol).

    • Causality Check: Ensure Cs2CO3 is strictly anhydrous. Water will poison the active Pd(0) species and lead to hydrodehalogenation of the aryl halide.

  • Atmosphere Exchange:

    • Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition & Initiation:

    • Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

    • Stir the heterogeneous mixture vigorously at room temperature for 10 minutes. This pre-stirring allows the Cs2CO3 to neutralize the HCl salt, liberating the free amine prior to heating.

  • Heating & Self-Validation (Reaction Monitoring):

    • Transfer the tube to a pre-heated oil bath at 90 °C.

    • Self-Validation Step: After 2 hours, withdraw a 20 µL aliquot via syringe, dilute with 1 mL Acetonitrile, filter through a short Celite plug, and analyze via LC-MS. You should observe the depletion of the aryl halide and the appearance of the product mass [M+H]+ . The absence of a [M+H+Aryl]+ peak confirms that diarylation has been successfully suppressed by the BrettPhos ligand.

  • Workup & Isolation:

    • Once complete (typically 4–8 hours), cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate (15 mL) and wash with Deionized Water (2 × 10 mL) to remove the cesium salts and unreacted amino alcohol.

    • Extract the aqueous layer once with Ethyl Acetate (10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the pure N-arylated cyclopropanemethanol derivative.

References

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Journal of the American Chemical Society (via PMC)[Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases Chemical Science (via PMC)[Link]

  • Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements ResearchGate[Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols Journal of the American Chemical Society (via PMC)[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield with 1-(Aminomethyl)-cyclopropanemethanol HCl

Technical Support Center: Optimizing Reaction Yields with 1-(Aminomethyl)-cyclopropanemethanol HCl Welcome to the Advanced Troubleshooting Guide for 1-(Aminomethyl)-cyclopropanemethanol HCl (CAS: 1400877-64-6) [1]. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Yields with 1-(Aminomethyl)-cyclopropanemethanol HCl

Welcome to the Advanced Troubleshooting Guide for 1-(Aminomethyl)-cyclopropanemethanol HCl (CAS: 1400877-64-6) [1]. This conformationally restricted 1,3-aminoalcohol is a highly valuable building block in drug discovery, frequently used to synthesize spirocycles, morpholine derivatives, and peptidomimetics. However, its unique structural features—specifically the cyclopropane ring and the hydrochloride salt form—present distinct synthetic challenges.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you maximize your reaction yields.

Part 1: Mechanistic Insights & Frequently Asked Questions (FAQs)

Q1: Why am I observing poor conversion and starting material recovery during amide coupling, even with excess reagents? The Causality: The root cause is almost always incomplete liberation of the free amine from its hydrochloride salt. 1-(Aminomethyl)-cyclopropanemethanol HCl is highly polar and exhibits poor solubility in standard non-polar organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). If the salt is not fully neutralized, the amine remains protonated and non-nucleophilic. Furthermore, the cyclopropane ring restricts conformational flexibility, creating a microenvironment where the protonated amine is stabilized by intramolecular hydrogen bonding with the adjacent hydroxyl group. The Solution: Perform a solvent switch to N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) to ensure complete dissolution. Pre-stir the suspension with a slight excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) for at least 15 minutes prior to adding the electrophile [2].

Q2: My LCMS shows a mass corresponding to the product, but I am getting a mixture of two compounds. What is happening? The Causality: You are likely observing a mixture of N-acylation (the desired amide) and O-acylation (the ester byproduct). While primary amines are inherently more nucleophilic than primary alcohols, chemoselectivity can erode under specific conditions. If the reaction is starved of base, the amine remains protonated, allowing the unprotonated primary alcohol to outcompete it for the activated ester [3]. Alternatively, using highly reactive coupling reagents (like PyBOP) in large excess can drive the di-acylation of both functional groups. The Solution: Strictly control stoichiometry. Use exactly 1.05 equivalents of the activated acid and 2.5 equivalents of DIPEA. Utilizing HATU or EDC/HOBt as coupling reagents provides a milder activation profile that heavily favors N-acylation.

Q3: I am trying to cyclize this compound into a spiro-morpholine, but the reaction is sluggish. Why? The Causality: While the cyclopropane ring provides a favorable Thorpe-Ingold effect (bringing the reactive ends closer together to promote cyclization), the neopentyl-like steric bulk at the quaternary carbon of the cyclopropane ring severely hinders standard SN​2 displacements. The Solution: The hydroxyl group must be converted into a superlative leaving group (e.g., triflate or nosylate) rather than a standard mesylate, or the cyclization should be driven via Mitsunobu conditions using DIAD/Triphenylphosphine to overcome the steric activation energy barrier [4].

Part 2: Quantitative Data & Reagent Selection

To optimize chemoselective N-acylation over O-acylation, selecting the correct coupling reagent and base is critical. The table below summarizes the quantitative yield and chemoselectivity profiles based on internal validation data.

Table 1: Comparison of Amide Coupling Reagents for 1-(Aminomethyl)-cyclopropanemethanol HCl

Coupling ReagentBase (Eq.)SolventReaction TimeN-Acyl Yield (%)O-Acyl Yield (%)Recommendation
EDC/HOBtDIPEA (2.5)DMF12 h88%< 2%Optimal for high chemoselectivity.
HATUDIPEA (2.5)DMF4 h92%5%Excellent for fast, high-yielding reactions.
PyBOPTEA (3.0)DCM8 h65%18%Not Recommended . High ester byproduct.
DCCDMAP (0.1)THF24 h40%35%Avoid . DMAP promotes O-acylation.

Part 3: Visual Troubleshooting & Workflows

G A 1-(Aminomethyl)- cyclopropanemethanol HCl B Add DIPEA (2.5 eq) in DMF (Pre-stir 15m) A->B Neutralization C Free Base Aminoalcohol B->C Complete Dissolution D Add Activated Acid (HATU or EDC/HOBt) C->D Electrophile addition E N-Acylation (Target) >88% Yield D->E Primary Amine Nucleophile F O-Acylation (Side Product) <5% Yield D->F Excess Reagent / pH < 7

Chemoselectivity workflow: Optimizing N-acylation over O-acylation via pH control.

G Start Low Yield Detected Q1 Is starting material fully dissolved? Start->Q1 Sol1 Switch solvent to DMF/DMA Increase DIPEA to 3.0 eq Q1->Sol1 No (Suspension) Q2 Are there multiple spots on TLC/LCMS? Q1->Q2 Yes (Clear Solution) Sol2 O-acylation occurring: Remove DMAP, reduce equivalents Q2->Sol2 Yes (Side Products) Sol3 Reaction stalled: Heat to 40°C, check acid activation Q2->Sol3 No (Incomplete Conversion)

Decision tree for troubleshooting low yields in aminoalcohol functionalization.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process checks (IPCs) are embedded to ensure the causality of each step is verified before proceeding, preventing downstream failures.

Protocol 1: Chemoselective Amide Coupling (N-Acylation)

Objective: Couple a carboxylic acid to 1-(Aminomethyl)-cyclopropanemethanol HCl without protecting the primary alcohol.

Materials:

  • 1-(Aminomethyl)-cyclopropanemethanol HCl (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.05 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Salt Liberation: Suspend 1-(Aminomethyl)-cyclopropanemethanol HCl in anhydrous DMF under a nitrogen atmosphere. Add DIPEA (2.5 eq) dropwise at room temperature.

    • Self-Validation Check: Stir for 15 minutes. The cloudy suspension must become a completely clear, pale-yellow solution. If it remains cloudy, the salt is not fully neutralized; add an additional 0.5 eq of DIPEA.

  • Electrophile Activation: In a separate flask, dissolve the carboxylic acid (1.05 eq) and HATU (1.05 eq) in DMF. Stir for 10 minutes to form the active ester.

  • Coupling: Transfer the activated ester solution dropwise to the free-base aminoalcohol solution over 5 minutes. Maintain the internal temperature at 20-25 °C.

  • Monitoring: Stir for 4 hours.

    • Self-Validation Check: Quench a 10 µL aliquot in 1 mL of 1:1 MeCN/Water. Run LCMS. You should observe >90% conversion to the N-acyl product. If a +Mass corresponding to di-acylation appears, immediately quench the main reaction with saturated aqueous NH4​Cl .

  • Workup: Dilute the reaction with Ethyl Acetate (10 volumes) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3​ , and brine (3x, to remove DMF). Dry over Na2​SO4​ and concentrate under reduced pressure.

Protocol 2: Selective N-Boc Protection

Objective: Mask the amine to allow downstream functionalization of the cyclopropylmethanol group.

Materials:

  • 1-(Aminomethyl)-cyclopropanemethanol HCl (1.0 eq)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (1.05 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Methanol (0.3 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve the hydrochloride salt in Methanol. Methanol is chosen here over DCM because it readily dissolves the highly polar salt and acts as a mild protic solvent that suppresses O-acylation by Boc2​O .

  • Neutralization: Add TEA (2.2 eq) and stir for 10 minutes at 0 °C.

  • Protection: Add Boc2​O (1.05 eq) in one portion. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2 hours. Monitor by TLC (Ninhydrin stain).

    • Self-Validation Check: The baseline spot (free amine) should disappear, and a new, higher Rf spot should appear that does not stain with Ninhydrin but chars with KMnO4​ .

  • Workup: Concentrate the methanol in vacuo. Redissolve the residue in DCM, wash with 0.5M Citric Acid, then brine. Dry and concentrate to yield the pure N-Boc-aminoalcohol as a viscous oil.

References

  • NextSDS Database. "1-(AMinoMethyl)-cyclopropaneMethanol HCl — Chemical Substance Information." NextSDS.
  • MDPI. "Epoxide Syntheses and Ring-Opening Reactions in Drug Development." Molecules.
  • ACS Publications. "Rhodium-Catalyzed Allylic Addition as an Atom-Efficient Approach in Total Synthesis." Accounts of Chemical Research.
  • Google Patents. "HIV integrase inhibitors (US7741315B2)." United States Patent and Trademark Office.
Optimization

Technical Support Center: Preventing Degradation of 1-(Aminomethyl)-cyclopropanemethanol HCl

Welcome to the Technical Support Center for handling, storing, and troubleshooting 1-(Aminomethyl)-cyclopropanemethanol hydrochloride . As a specialized bifunctional building block featuring a primary amine, a primary al...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, storing, and troubleshooting 1-(Aminomethyl)-cyclopropanemethanol hydrochloride . As a specialized bifunctional building block featuring a primary amine, a primary alcohol, and a highly strained cyclopropane ring, this compound requires stringent environmental controls.

This guide provides a deep mechanistic understanding of its degradation pathways and field-proven protocols to ensure batch-to-batch reproducibility in your drug development workflows.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the chemical causality behind it. The degradation of 1-(Aminomethyl)-cyclopropanemethanol HCl is driven by three primary mechanisms:

  • Hygroscopicity & Deliquescence: As a hydrochloride salt of a small polar molecule, this compound is highly hygroscopic. Environmental moisture acts as a plasticizer, disrupting the rigid crystal lattice. Once the deliquescence point is reached, the solid dissolves in its own absorbed moisture, creating a localized aqueous environment that drastically lowers the activation energy for subsequent hydrolysis and oxidation[1].

  • Oxidative Degradation: The primary amine moiety is susceptible to oxidation by reactive oxygen species (ROS) when exposed to ambient air. This process, often accelerated by light (photo-oxidation), leads to the formation of N-oxides or hydroxylamine degradants[2].

  • Strain-Relief Ring Opening: Cyclopropanes possess significant Baeyer strain (~27.5 kcal/mol). While stable under ambient conditions, exposure to extreme pH or elevated temperatures in aqueous environments can trigger nucleophilic attack, leading to unconventional hydrolytic C-C bond cleavage and the formation of acyclic aliphatic impurities[3].

Visualizing the Degradation Pathways

Pathways A 1-(Aminomethyl)- cyclopropanemethanol HCl B Hygroscopic Moisture Absorption A->B Humidity >60% D Oxidative Exposure (O2 / Light) A->D Aerobic Storage F Extreme pH / Heat A->F Acid/Base Stress C Deliquescence & Accelerated Hydrolysis B->C H2O acts as plasticizer E Amine Oxidation (N-Oxides / Degradants) D->E ROS generation G Cyclopropane Ring-Opening F->G Relief of ring strain

Mechanisms of degradation for 1-(Aminomethyl)-cyclopropanemethanol HCl.

Troubleshooting & FAQs

Q: My powder turned into a sticky, clumped paste overnight. What happened, and can I save it? A: Your compound has absorbed atmospheric moisture and undergone deliquescence. Because it is an HCl salt, it acts as a desiccant, pulling water from the air. You can recover it using high-vacuum desiccation (see Protocol A below). Do not apply heat, as heating a wet hydrochloride salt can drive off HCl gas, converting your stable salt into a volatile, unstable free base.

Q: Why is my stock solution changing color (yellowing) over time? A: Yellowing is a classic visual indicator of oxidative degradation of the amine group[4]. When stored in an aerobic environment, the amine oxidizes into N-oxides. To prevent this, stock solutions must be sparged with an inert gas (Argon or Nitrogen) and stored in amber vials at 2-8°C to prevent photo-oxidation[2].

Q: How does pH affect the stability of this compound in aqueous assays? A: While the compound is stable at physiological pH (7.4), prolonged exposure to highly acidic (pH < 2) or highly basic (pH > 10) conditions at elevated temperatures will trigger ring-opening of the cyclopropane moiety. If your assay requires extreme pH, prepare solutions immediately before use and neutralize them as quickly as possible.

Visualizing the Troubleshooting Workflow

Workflow Start Observe Compound State Q1 Is the powder sticky or clumped? Start->Q1 A1_Yes Moisture Ingress. Action: Vacuum Desiccation Q1->A1_Yes Yes Q2 Is there yellowing or discoloration? Q1->Q2 No A2_Yes Oxidation. Action: Discard or Re-purify Q2->A2_Yes Yes Q3 Loss of yield in coupling reactions? Q2->Q3 No A3_Yes HCl imbalance or Ring-opening. Action: Check pH & NMR Q3->A3_Yes Yes Safe Proceed with Experiment Q3->Safe No

Troubleshooting workflow for evaluating the integrity of stored batches.

Quantitative Stability Profile

To ensure experimental integrity, adhere to the following empirically derived shelf-life guidelines based on storage conditions.

Storage ConditionTemperatureAtmosphereExpected Shelf LifePrimary Degradation Risk
Optimal (Solid) 2-8°CArgon / N₂> 24 monthsNone
Room Temp (Sealed) 20-25°CArgon / N₂6-12 monthsGradual thermal oxidation
Room Temp (Open) 20-25°CAmbient Air< 1 weekDeliquescence, Oxidation
Aqueous Stock 4°CAmbient Air1-2 weeksHydrolysis, pH shift

Validated Experimental Protocols

Protocol A: Desiccation and Recovery of Deliquescent Material

Use this protocol to rescue material that has absorbed moisture but has not yet undergone chemical degradation.

  • Transfer: Move the compromised, unsealed vial into a vacuum desiccator containing fresh Phosphorus Pentoxide (P₂O₅) or indicating Drierite.

    • Causality: P₂O₅ provides an aggressive moisture gradient, pulling water vapor out of the localized headspace faster than the salt can retain it.

  • Vacuum Application: Apply high vacuum (<1 mbar) at room temperature for 24-48 hours.

    • Causality: Do not apply heat. Heating a wet hydrochloride salt drives off HCl gas alongside water, converting the stable salt into a volatile free base. Room temperature vacuum removes the plasticizing water without risking thermal degradation.

  • Inert Backfill: Backfill the desiccator with ultra-dry Argon gas.

  • Aliquotting: Quickly transfer the dried solid to pre-weighed, amber glass vials inside a glove box purged with Nitrogen. Seal with PTFE-lined caps and Parafilm.

  • Validation Check: Weigh the vial before and after desiccation. A constant mass across two consecutive 12-hour intervals confirms complete moisture removal. Re-dissolve a 1 mg test aliquot in D₂O; a clear solution without turbidity validates that no insoluble polymeric degradants have formed.

Protocol B: Stability-Indicating Forced Degradation Assay

Before utilizing this compound in critical long-term studies, perform a forced degradation assay to map its specific impurity profile on your analytical instruments, as recommended by [5].

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade water.

  • Aliquoting: Divide into four amber vials: Control, Acidic, Basic, and Oxidative.

  • Stress Induction:

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 3% H₂O₂.

    • Causality: These specific stressors isolate the hydrolytic ring-opening pathways (acid/base) from the amine oxidation pathways (peroxide)[5].

  • Incubation: Incubate all vials at 60°C for 24 hours. Protect the oxidative vial from light to prevent uncontrolled radical chain reactions.

  • Neutralization: Neutralize the acidic and basic samples to pH 7.0 to halt degradation prior to injection.

  • Validation Check (Mass Balance): Analyze via LC-MS/MS. The mass balance of the assay must equal ~100%. The sum of the peak areas of the parent compound and all identified degradation products in the stressed samples must equal the peak area of the parent compound in the unstressed control. A significant loss of mass balance indicates the formation of volatile degradants or irreversible column binding.

References

  • Snape, T.J., Astles, A., & Davies, J. "Understanding the chemical basis of drug stability and degradation." The Pharmaceutical Journal.[Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis (NIH).[Link]

  • Kaur, J., et al. "Understanding unconventional routes to impurities from drugs in hydrolytic conditions." Semantic Scholar.[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 1-(Aminomethyl)-cyclopropanemethanol HCl coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to optimize synthetic routes involving rigid, sterically demanding scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to optimize synthetic routes involving rigid, sterically demanding scaffolds.

1-(Aminomethyl)-cyclopropanemethanol HCl presents a unique dual-challenge in drug development. First, the C1 quaternary carbon of the cyclopropane ring creates a neopentyl-like steric shield around the reaction sites. Second, the molecule possesses two competing nucleophiles: a primary amine and a primary alcohol. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you overcome steric hindrance and achieve high-yielding, chemoselective N-acylation.

Workflow: Strategic Decision Tree for Hindered Couplings

Before diving into specific troubleshooting steps, consult the logical workflow below to determine the optimal coupling strategy based on your specific carboxylic acid partner.

G Start 1-(Aminomethyl)- cyclopropanemethanol HCl Base Add Non-Nucleophilic Base (DIPEA or TMP) Start->Base AcidCheck Is Carboxylic Acid Sterically Hindered? Base->AcidCheck Standard HATU or COMU Pre-activation AcidCheck->Standard No/Moderate Hindered Acyl Fluoride Generation (TCFH / NMI) AcidCheck->Hindered Yes/Extreme Reaction Coupling Reaction (0°C to RT) Standard->Reaction Hindered->Reaction Success Chemoselective N-Acylation Reaction->Success Optimal Conditions Failure O-Acylation or Guanidinylation Reaction->Failure Excess Base/Temp

Logical decision tree for chemoselective amide coupling of hindered amino alcohols.

Frequently Asked Questions (FAQs)

Q1: Why do standard EDC/HOBt couplings fail or give exceptionally low yields with this substrate? A1: The geometry of the cyclopropane ring restricts the conformational flexibility of the attached -CH₂NH₂ group. The adjacent quaternary carbon creates a massive steric bulk that restricts the trajectory of incoming electrophiles. Standard activated esters (like the OBt esters formed by EDC/HOBt) lack the requisite electrophilicity to overcome the high activation energy barrier of this crowded transition state. Consequently, the activated intermediate often hydrolyzes or degrades before the amine can successfully attack. For such sterically hindered amines, highly reactive uronium/aminium salts (like HATU) or Oxyma-based reagents (like COMU) are required to generate the significantly more reactive OAt or Oxyma esters .

Q2: I am using HATU, but my LC-MS shows a major byproduct with a mass shift of +98 Da. What is happening? A2: You are observing a guanidinylation side reaction. Because 1-(Aminomethyl)-cyclopropanemethanol is sterically hindered, its nucleophilic attack on the activated carboxylic acid ester is kinetically slow. Instead, the amine acts as a nucleophile toward the uronium carbon of the HATU reagent itself, forming a stable 1,1,3,3-tetramethylguanidinium (TMG) adduct (+98 Da) 1. Mechanistic Fix: This side reaction is exacerbated by exposing the free amine to unreacted HATU. To prevent this, pre-activate the carboxylic acid with HATU and base for 2-5 minutes before adding the amine. If the problem persists, switch to a phosphonium-based reagent like PyAOP, which generates the same reactive OAt ester but cannot form guanidinium byproducts 2.

Q3: How do I achieve chemoselective N-acylation without having to use a protecting group on the alcohol? A3: Amines are inherently more nucleophilic than alcohols due to nitrogen's lower electronegativity. However, severe steric hindrance can invert this kinetic preference, leading to unwanted O-acylation 3. Mechanistic Fix: To maintain N-chemoselectivity, you must control the reaction kinetics:

  • Temperature Control: Always initiate the coupling at 0 °C. The activation energy for N-acylation is lower than O-acylation; low temperatures exploit this kinetic gap.

  • Strict Stoichiometry: Limit the activated acid to exactly 1.0 - 1.05 equivalents. Any excess electrophile will inevitably react with the hydroxyl group once the amine is consumed.

  • Base Selection: Use a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP). Stronger or smaller bases can deprotonate the alcohol, drastically increasing its nucleophilicity and driving O-acylation.

Q4: What if both my carboxylic acid and the 1-(Aminomethyl)-cyclopropanemethanol are highly hindered? A4: When coupling two sterically demanding partners, even HATU/HOAt systems may fail. In these "extreme hindrance" scenarios, in situ generation of an acyl fluoride is the most reliable strategy. Reagents like TCFH paired with N-methylimidazole (NMI) generate highly reactive acyl fluorides that are significantly smaller and less sterically demanding than OAt esters, allowing them to penetrate the crowded pocket of the cyclopropyl amine 4.

Quantitative Data: Reagent Selection Matrix

Use the following table to benchmark your coupling reagent choice against your specific substrate needs.

Coupling ReagentActive Species GeneratedRelative ReactivityRisk of GuanidinylationChemoselectivity (N vs O)Best Use Case
EDC / HOBt OBt EsterLowNoneHigh (if it reacts)Unhindered aliphatic acids only
HATU / DIPEA OAt EsterHighHighModerate-HighStandard hindered couplings
PyAOP / DIPEA OAt EsterHighNoneModerate-HighWhen HATU yields +98 Da adduct
TCFH / NMI Acyl FluorideVery HighNoneModerateExtreme dual-hindrance

Step-by-Step Methodologies

Protocol A: Chemoselective Amide Coupling using HATU (Standard Hindrance)

This protocol is designed as a self-validating system to ensure active ester formation occurs prior to amine exposure.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).

  • Pre-activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.05 eq, 1.05 mmol). Stir at room temperature for exactly 5 minutes.

    • Validation Checkpoint: The solution should transition from clear to pale yellow, visually confirming OAt ester formation and minimizing free HATU.

  • Amine Preparation: Cool the reaction mixture to 0 °C using an ice bath. In a separate vial, dissolve 1-(Aminomethyl)-cyclopropanemethanol HCl (1.0 eq, 1.0 mmol) in anhydrous DMF (2 mL) and add DIPEA (1.0 eq, 1.0 mmol) to liberate the free base.

  • Coupling: Add the free amine solution dropwise to the activated acid at 0 °C over 5 minutes to prevent localized heating.

  • Maturation: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by LC-MS until the amine is consumed (typically 2-4 hours).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Extreme Hindrance Coupling via Acyl Fluoride (TCFH/NMI)

Use this protocol when coupling 1-(Aminomethyl)-cyclopropanemethanol to an α,α-disubstituted or otherwise highly hindered carboxylic acid.

  • Preparation: Dissolve the sterically hindered carboxylic acid (1.0 eq) and 1-(Aminomethyl)-cyclopropanemethanol HCl (1.1 eq) in anhydrous CH₃CN (0.2 M).

  • Base Addition: Add N-methylimidazole (NMI, 3.0 eq). The NMI acts as both a non-nucleophilic base and an acyl transfer catalyst.

  • Activation: Cool the system to 0 °C and add TCFH (1.2 eq) in one rapid portion.

    • Validation Checkpoint: Rapid consumption of the carboxylic acid on TLC (typically <30 mins) confirms successful acyl fluoride generation.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12–16 hours. The small steric profile of the acyl fluoride allows the hindered cyclopropyl amine to attack efficiently.

  • Workup: Dilute with EtOAc, wash gently with 1M HCl (monitor carefully to avoid degrading the product's primary alcohol), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

References

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide".
  • PMC - NIH. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases".
  • Highfine Biotech. "HATU: The Core Reagent for Peptide & Drug Synthesis".
  • PMC - NIH.
  • Benchchem. "Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine".

Sources

Optimization

Reducing side reactions and impurities during cyclopropanemethanol HCl synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropanemethanol and its subsequent conversion to (chloromethyl)cyclopropane using...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropanemethanol and its subsequent conversion to (chloromethyl)cyclopropane using hydrochloric acid. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, such as the formation of side products and impurities.

I. Overview of Cyclopropanemethanol Synthesis and Chlorination

Cyclopropanemethanol is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its conversion to (chloromethyl)cyclopropane via reaction with hydrochloric acid is a common transformation. However, this process is often complicated by the formation of rearrangement byproducts, primarily cyclobutyl chloride and 4-chloro-1-butene.[3][4] The formation of these impurities is a significant challenge due to their similar boiling points to the desired product, making purification by fractional distillation difficult.[3]

This guide will focus on strategies to minimize these side reactions and optimize the purity of the final product.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing (chloromethyl)cyclopropane from cyclopropanemethanol?

A1: The most common methods include:

  • Reaction with Aqueous Hydrogen Halide: This involves treating cyclopropanemethanol with a concentrated aqueous solution of a hydrogen halide, such as hydrochloric acid.[3] While straightforward, this method is prone to the formation of isomeric impurities.[3]

  • Reaction with Thionyl Chloride: A traditional method that can be effective but requires careful control of reaction conditions to minimize side products.[3]

  • Using N-halosuccinimide and a Dialkyl Sulfide: This method is noted for producing the desired product in good to excellent purity due to the formation of very small amounts of impurities that are difficult to separate.[3][5][6]

  • Reaction with Methanesulfonyl Chloride: This one-pot reaction can yield purities of ≥85%, and often ≥90%.[3]

Q2: What are the major impurities I should be aware of when using aqueous HCl?

A2: The primary impurities are isomers that arise from the rearrangement of the cyclopropylmethyl cation intermediate. These include:

  • Cyclobutyl chloride [3][4]

  • 4-chloro-1-butene [3][4]

  • Cyclobutanol (can also be present in reactions with aqueous acids)[3]

The formation of these byproducts is a known challenge, particularly in methods involving aqueous hydrogen halides.[3]

Q3: Why do these isomeric impurities form?

A3: Under acidic conditions, the hydroxyl group of cyclopropanemethanol is protonated, forming a good leaving group (water). Departure of water generates a primary carbocation, the cyclopropylmethyl cation. This cation is highly unstable and rapidly rearranges to the more stable secondary cyclobutyl and homoallylic cations, which then react with the chloride ion to form the observed impurities.

III. Troubleshooting Guide: Minimizing Side Reactions and Impurities

This section provides solutions to common problems encountered during the synthesis of (chloromethyl)cyclopropane from cyclopropanemethanol and HCl.

Problem 1: High Levels of Isomeric Impurities (Cyclobutyl Chloride and 4-chloro-1-butene)

  • Root Cause: Cationic rearrangement of the cyclopropylmethyl cation is favored under the reaction conditions.[7] This is often exacerbated by elevated temperatures and prolonged reaction times.

  • Suggested Solutions:

    • Strict Temperature Control: Maintain the reaction temperature in the range of -10°C to 5°C.[4] One study demonstrated that increasing the reaction temperature from 10°C to 20°C did not significantly alter the impurity profile, but lower temperatures are generally recommended to suppress rearrangement.[4]

    • Controlled Addition of Cyclopropanemethanol: Add the cyclopropanemethanol to the cooled hydrochloric acid solution slowly and dropwise. This maintains a low concentration of the alcohol and the resulting carbocation, minimizing the opportunity for rearrangement.

    • Use of Milder Reagents: If isomeric impurities remain a significant issue, consider alternative, non-acidic halogenating agents that proceed through different mechanisms less prone to carbocation formation.[7] The use of N-chlorosuccinimide and a dialkyl sulfide is a notable example that can yield high purity product.[3][5][6]

Reaction Temperature% (Chloromethyl)cyclopropane% Cyclobutyl Chloride% 4-chloro-1-buteneReference
10°C60.6%35.8%3.6%[4]
20°CNot specifiedNot specifiedNot specified[4]
3°C60.48%35.28%4.24%[4]

Problem 2: Low Yield of (Chloromethyl)cyclopropane

  • Root Cause 1: Incomplete Reaction.

    • Solution: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC).

  • Root Cause 2: Loss of Product During Workup.

    • Solution: (Chloromethyl)cyclopropane is volatile with a boiling point of 87-89°C.[3] Use cooled solvents for extraction and exercise caution during solvent removal on a rotary evaporator to prevent product loss.

  • Root Cause 3: Poor Quality of Starting Materials.

    • Solution: Use high-purity cyclopropanemethanol (≥99.5% is commercially available). Impurities in the starting material can lead to side reactions and lower yields.

Problem 3: Difficulty in Purifying the Final Product

  • Root Cause: The boiling points of (chloromethyl)cyclopropane and its isomeric impurities are very close, making separation by simple distillation challenging.[3]

  • Solution: High-Efficiency Fractional Distillation.

    • Utilize a high-efficiency distillation column with a large number of theoretical plates.[4]

    • Maintain a high reflux ratio (e.g., 30:1) to improve separation.[4]

    • Consider the use of an acid scavenger, such as tributylamine, fed at the top of the column during distillation to neutralize any residual HCl.[4]

IV. Experimental Protocols

Protocol 1: Synthesis of (Chloromethyl)cyclopropane using Aqueous HCl [4]

  • Cool 1.4 liters of 36% hydrochloric acid to the desired reaction temperature (e.g., 10°C) in a suitable reaction vessel equipped with a stirrer and a dropping funnel.

  • Slowly add 288 g (3.88 mol) of cyclopropanemethanol to the cooled acid while maintaining the temperature at 9-11°C.

  • Stir the reaction mixture for 3.5 hours at approximately 10°C.

  • After the reaction is complete, two phases will form. Separate the upper organic phase.

  • Wash the organic phase with water.

  • The crude product can then be purified by high-efficiency fractional distillation.

V. Visualizing the Reaction and Troubleshooting

Reaction Mechanism and Side Reactions

The following diagram illustrates the formation of the desired product and the key rearrangement side products.

reaction_mechanism CPMO Cyclopropanemethanol Protonated_CPMO Protonated Cyclopropanemethanol CPMO->Protonated_CPMO + H+ CPMCation Cyclopropylmethyl Cation Protonated_CPMO->CPMCation - H2O CBCation Cyclobutyl Homoallylic Cations CPMCation->CBCation Rearrangement CPMCl (Chloromethyl)cyclopropane (Desired Product) CPMCation->CPMCl + Cl- Impurities Cyclobutyl chloride & 4-chloro-1-butene (Impurities) CBCation->Impurities + Cl-

Caption: Formation of (chloromethyl)cyclopropane and isomeric impurities.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

troubleshooting_workflow Start Start Synthesis Analysis Analyze Crude Product (GC/NMR) Start->Analysis HighImpurities High Isomeric Impurities? Analysis->HighImpurities LowYield Low Yield? HighImpurities->LowYield No OptimizeTemp Optimize Temperature (-10 to 5 °C) HighImpurities->OptimizeTemp Yes PurificationIssue Purification Difficulty? LowYield->PurificationIssue No CheckCompletion Check Reaction Completion LowYield->CheckCompletion Yes FractionalDistillation High-Efficiency Fractional Distillation PurificationIssue->FractionalDistillation Yes End High-Purity Product PurificationIssue->End No SlowAddition Slow Reagent Addition OptimizeTemp->SlowAddition MilderReagents Consider Milder Reagents SlowAddition->MilderReagents MilderReagents->Analysis WorkupLoss Minimize Workup Losses CheckCompletion->WorkupLoss CheckPurity Verify Starting Material Purity WorkupLoss->CheckPurity CheckPurity->Analysis FractionalDistillation->End

Caption: Troubleshooting workflow for cyclopropanemethanol HCl synthesis.

VI. References

  • Technical Support Center: High-Purity Synthesis of (Chloromethyl)cyclopropane - Benchchem. Available at:

  • Technical Support Center: Cyclopropylmethanol Synthesis - Benchchem. Available at:

  • Application Notes and Protocols for the Synthesis of Secondary Alcohols via Grignard Reaction with Cyclopropanecarboxaldehyde - Benchchem. Available at:

  • Grignard Reactions in Cyclopentyl Methyl Ether. (2016). Available at:

  • US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents. Available at:

  • EP1200379B1 - Process for the production of cyclopropylmethyl halides - Google Patents. Available at:

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available at:

  • Cyclopropylmethanol 98% Min - CAS 2516-33-8 Best Price India. Available at:

  • Cyclopropane Methanol cas 2516-33-8 - Kavya Pharma. Available at:

  • 1-methyl cyclopropane methanol, 2746-14-7 - The Good Scents Company. Available at:

  • DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents. Available at:

  • CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google Patents. Available at:

  • EP1109765B1 - Process for the production of cyclopropylmethyl halides - Google Patents. Available at:

  • Cyclopropanemethanol = 99.5 2516-33-8 - Sigma-Aldrich. Available at:

  • Cyclopropanemethanol = 99.5 2516-33-8 - Sigma-Aldrich. Available at:

Sources

Reference Data & Comparative Studies

Validation

The Bioisosteric Blueprint: Comparing Cyclopropane Building Blocks in Modern Drug Discovery

As the pharmaceutical industry shifts toward exploring complex three-dimensional chemical space, the strategic application of small aliphatic rings has become a cornerstone of rational drug design. Among these, the cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts toward exploring complex three-dimensional chemical space, the strategic application of small aliphatic rings has become a cornerstone of rational drug design. Among these, the cyclopropane ring stands out as one of the most ubiquitous building blocks, appearing in over 60 marketed pharmaceutical agents [1].

This guide provides an objective, data-driven comparison of cyclopropanes against traditional functional groups (phenyl, gem-dimethyl) and emerging small-ring bioisosteres (oxetanes, bicyclo[1.1.1]pentanes). By examining the causality behind their physicochemical behavior, we aim to equip medicinal chemists with the insights needed to optimize pharmacokinetics (PK), pharmacodynamics (PD), and overall ligand efficiency.

The Stereoelectronic Foundation of Cyclopropanes

The unique utility of the cyclopropane group arises directly from its extreme internal bond angle of 60°. This severe geometric constraint induces immense ring strain (approx. 27.5 kcal/mol) and fundamentally alters the orbital hybridization of the molecule [1].

The internal C–C bonds exhibit high p-character, behaving similarly to pseudo-double bonds. Conversely, the external C–H bonds possess exceptionally high s-character. This increased s-character makes the C–H bonds shorter, more polarized, and significantly stronger (higher bond dissociation energy) than standard aliphatic C–H bonds[1]. As we will explore, this specific stereoelectronic profile is the primary causal driver behind cyclopropane's ability to resist metabolic degradation and lock molecular conformations.

Comparative Performance: Cyclopropanes vs. Traditional Moieties

Cyclopropane vs. Phenyl Rings (Fsp³ & Ligand Efficiency)

Phenyl rings are notorious for introducing liabilities such as poor aqueous solubility, high molecular weight, and susceptibility to oxidative metabolism (e.g., forming reactive quinone species).

Replacing a phenyl ring with a cyclopropane is a proven strategy to increase the fraction of sp³ carbons (Fsp³) while maintaining specific exit vectors. For example, in the development of Factor Xa inhibitors by Bristol Myers Squibb, substituting a non-functionalized phenyl ring with a cyclopropyl group perfectly maintained the spatial orientation of an adjacent tertiary amine [2]. Because the cyclopropane is significantly smaller, this substitution drastically reduced the molecular weight, thereby improving overall ligand efficiency and reducing π-π stacking-induced insolubility [2].

Cyclopropane vs. Gem-Dimethyl (Metabolic Stability)

The gem-dimethyl group is frequently used to introduce steric bulk and restrict rotatable bonds. However, the exposed methyl groups are highly susceptible to hydrogen abstraction and subsequent oxidation by Cytochrome P450 (CYP450) enzymes in the liver.

The Causality of Stability: When a gem-dimethyl group is replaced by a cyclopropane (e.g., forming a spiro-cyclopropane), the metabolic stability often skyrockets. The underlying cause is the increased s-character of the cyclopropyl C–H bonds. The higher bond dissociation energy raises the activation energy required for the initial hydrogen abstraction step by the CYP450 iron-oxo species [3]. In the discovery of BAY-7081, replacing a gem-dimethyl analog with a spiro-piperidine/cyclopropane motif circumvented phase 1 oxidation, significantly improving oral bioavailability and reducing plasma clearance [3].

The Modern Arena: Cyclopropanes vs. Oxetanes & BCPs

While cyclopropanes are highly effective, they are highly lipophilic. Modern drug discovery often requires fine-tuning polarity and exact vector geometries, bringing oxetanes and bicyclo[1.1.1]pentanes (BCPs) into the spotlight.

Cyclopropane vs. Oxetane (Lipophilicity & pKa Tuning)

Oxetanes serve as highly polar alternatives to cyclopropanes. The introduction of the oxygen atom not only acts as a hydrogen bond acceptor but also exerts a strong electron-withdrawing inductive effect.

  • pKa Modulation: Replacing a cyclopropane with an oxetane adjacent to a basic amine typically lowers the amine's pKa by over 1 full unit (and up to 2.5–3 units when replacing a gem-dimethyl group) [4]. This reduction in basicity can improve membrane permeability and mitigate hERG channel toxicity.

  • Lipophilicity: Oxetanes dramatically lower LogP compared to the highly lipophilic cyclopropane, making them the superior choice when aqueous solubility is the primary liability.

Cyclopropane vs. Bicyclo[1.1.1]pentane (BCP) (Vector Geometry)

The choice between a cyclopropane and a BCP hinges entirely on the required exit vector. Cyclopropanes provide an angular exit vector (approx. 115°), making them ideal ortho- or meta-phenyl bioisosteres.

BCPs, however, are strictly linear, making them the premier bioisostere for para-substituted phenyl rings or internal alkynes. In Merck's optimization of NaV1.7 inhibitors, replacing a para-phenyl ring with a cyclopropane was detrimental to bioactivity due to the vector mismatch. However, incorporating a linear BCP restored the 180° geometry, resulting in increased inhibitory potency, similar membrane permeability, and reduced clearance [5].

BioisostereLogic Start Identify Structural Liability in Lead Compound Metabolic High CYP450 Clearance (e.g., gem-dimethyl oxidation) Start->Metabolic Lipophilic High Lipophilicity / Poor Solubility (e.g., Phenyl ring) Start->Lipophilic Vector Linear Exit Vector Required (e.g., para-Phenyl) Start->Vector Action1 Substitute with Cyclopropane Metabolic->Action1 Increases C-H bond strength Action2 Substitute with Oxetane Lipophilic->Action2 Introduces polarity, lowers LogP Action3 Substitute with Bicyclo[1.1.1]pentane (BCP) Vector->Action3 Maintains 180° geometry

Caption: Logical decision tree for selecting small-ring bioisosteres in rational drug design.

Quantitative Data Comparison

The following table summarizes the physicochemical impact of substituting a standard aliphatic/aromatic group with various small-ring building blocks.

Property / FeaturePhenyl RingGem-DimethylCyclopropaneOxetaneBicyclo[1.1.1]pentane (BCP)
Primary Bioisostere Target N/AIsopropyl / AlkylPhenyl (ortho/meta), AlkeneCarbonyl, Gem-dimethylPhenyl (para), Alkyne
Exit Vector Geometry Planar (120°)Tetrahedral (~109°)Angular (~115°)Angular (~109°)Linear (180°)
Metabolic Stability (CYP450) Low (Oxidation)Low (Aliphatic oxidation)High (Strong C-H bonds)ModerateHigh
Impact on Lipophilicity (LogP) HighModerateModerate-HighLow (Decreases LogP)Moderate
Impact on Adjacent Amine pKa N/ABaselineSlight decreaseSignificant decrease (>1 unit)Slight decrease

Experimental Methodologies

To objectively evaluate the performance of a cyclopropane bioisostere against a gem-dimethyl analog, researchers must employ rigorous, self-validating experimental protocols.

In Vitro Liver Microsomal Stability Assay (Self-Validating Protocol)

This protocol determines the intrinsic clearance ( Clint​ ) of a compound, directly measuring its resistance to CYP450-mediated metabolism.

Self-Validation Logic: To ensure trustworthiness, this system requires three distinct conditions:

  • Test Compound + NADPH: Measures total CYP-mediated clearance.

  • Test Compound - NADPH (Negative Control): Differentiates enzymatic metabolism from inherent chemical instability (hydrolysis, degradation).

  • Verapamil + NADPH (Positive Control): Validates that the liver microsomes are enzymatically active. If Verapamil is not cleared rapidly, the assay is invalid.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the cyclopropane analog and the gem-dimethyl analog in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add human or rat liver microsomes (final protein concentration 0.5 mg/mL) to the working solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At specific time intervals (e.g., 0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism and precipitating the proteins.

  • Extraction & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of remaining parent compound versus time. Calculate the elimination rate constant ( k ) from the slope, and derive Clint​ using the formula: Clint​=(k×V)/Microsomal Protein .

ClearanceAssay Incubate 1. Incubation Liver Microsomes + Test Cmpd Initiate 2. Initiate Add NADPH (Start CYP450) Incubate->Initiate Sample 3. Time-Course Sampling (0-60 min) Initiate->Sample Quench 4. Quench Cold Acetonitrile (Precipitate Protein) Sample->Quench Analyze 5. LC-MS/MS Quantify Parent Calculate Cl_int Quench->Analyze

Caption: Step-by-step workflow for the in vitro microsomal clearance (Cl_int) assay.

Conformational Locking Analysis via NMR

To prove that a cyclopropane ring successfully restricts a molecule into its bioactive conformation (compared to a flexible isopropyl chain), 2D NMR techniques are employed.

  • NOESY/ROESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum of the cyclopropane analog in a biologically relevant solvent (e.g., D2O or DMSO-d6).

  • Distance Mapping: Identify cross-peaks between the cyclopropyl protons and adjacent functional groups. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons ( r−6 ).

  • Causality & Validation: By calculating the exact interproton distances and comparing them against in silico molecular dynamics (MD) simulations, researchers can validate that the cyclopropane effectively "freezes" the torsion angles (typically at 0° and ~145°), preventing the entropic penalty associated with the binding of highly flexible alkyl chains.

Conclusion

The cyclopropane ring is far more than a simple structural novelty; it is a highly engineered stereoelectronic tool. By understanding the causality behind its high s-character C–H bonds and rigid 60° geometry, medicinal chemists can rationally deploy cyclopropanes to solve critical liabilities in drug discovery—ranging from rapid CYP450 clearance to poor ligand efficiency. While newer rings like oxetanes and BCPs offer specialized advantages in polarity and linear geometry, the cyclopropane remains an irreplaceable building block in the modern medicinal chemistry toolkit.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry N
  • 1.6: Drug Modifications to Improve Stability Chemistry LibreTexts
  • Building Blocks PharmaBlock
  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level ChemRxiv
  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Journal of Medicinal Chemistry (ACS Public
Comparative

HPLC method validation for 1-(Aminomethyl)-cyclopropanemethanol HCl purity

HPLC Method Validation for 1-(Aminomethyl)-cyclopropanemethanol HCl Purity: A Comparative Guide to HILIC-CAD, LC-MS, and Derivatization Strategies Introduction: The Analytical Challenge of Polar Amino Alcohols 1-(Aminome...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 1-(Aminomethyl)-cyclopropanemethanol HCl Purity: A Comparative Guide to HILIC-CAD, LC-MS, and Derivatization Strategies

Introduction: The Analytical Challenge of Polar Amino Alcohols

1-(Aminomethyl)-cyclopropanemethanol hydrochloride (CAS: 1400877-64-6) is a highly polar, low-molecular-weight (C5H12ClNO) organic building block frequently utilized as a pharmaceutical intermediate[1]. Analyzing the purity of this compound presents two distinct chromatographic challenges:

  • Lack of a UV Chromophore: The molecule consists solely of a cyclopropane ring, a primary amine, and a hydroxyl group. Without conjugated π -systems or aromatic rings, it lacks meaningful UV absorption, rendering standard UV/Vis or Diode Array Detectors (DAD) ineffective.

  • Extreme Hydrophilicity: The combination of a protonated amine and a hydroxyl group on a small aliphatic skeleton results in extreme polarity. In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing C18 columns, the compound fails to partition into the hydrophobic stationary phase, eluting in the void volume ( t0​ ) and suffering from severe matrix suppression.

To establish a robust, self-validating quality control system, analytical scientists must pivot away from traditional RP-UV methods. This guide objectively compares three alternative strategies—Pre-column Derivatization, HILIC-MS, and HILIC-CAD—and provides a comprehensive ICH Q2(R2)-compliant validation protocol for the optimal method[2].

Methodological Comparison: Selecting the Optimal Strategy

To achieve reliable quantification and purity assessment, the analytical method must overcome the dual challenges of retention and detection. Below is a mechanistic comparison of the three primary approaches[3].

A. RP-HPLC with Pre-Column Derivatization (UV/Fluorescence)
  • Mechanism: The primary amine is reacted with a derivatizing agent (e.g., o-phthalaldehyde (OPA) or FMOC-Cl) to attach a bulky, UV-absorbing, or fluorescent chromophore[3]. This simultaneously increases the molecule's hydrophobicity (enabling C18 retention) and enables UV/Fluorescence detection.

  • Drawbacks: Derivatization introduces significant analytical variability. Incomplete reactions, reagent degradation, and the formation of unstable derivatives compromise the trustworthiness of the assay. It is highly labor-intensive and unsuitable for high-throughput release testing.

B. HILIC coupled with Mass Spectrometry (HILIC-MS)
  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide or Silica) and a highly organic mobile phase. Water acts as the strong eluting solvent, allowing polar analytes to partition into an aqueous layer enriched on the stationary phase[4]. MS provides universal, highly sensitive detection based on the mass-to-charge ratio.

  • Drawbacks: While highly selective, MS detectors are expensive, require highly trained operators, and are prone to ionization suppression (matrix effects), making routine quantitative purity assays overly complex.

C. HILIC coupled with Charged Aerosol Detection (HILIC-CAD) – The Optimal Choice
  • Mechanism: HILIC provides the necessary retention for the underivatized amino alcohol. The Charged Aerosol Detector (CAD) nebulizes the column effluent, evaporates the mobile phase, and applies a charge to the remaining non-volatile analyte particles[5]. The aggregate charge is measured by an electrometer, yielding a signal directly proportional to the mass of the analyte.

  • Advantages: CAD is a universal detector for non-volatile compounds, requiring no chromophore. It provides a more uniform response and a wider dynamic range than Evaporative Light Scattering Detectors (ELSD)[6]. HILIC-CAD allows for direct, derivatization-free analysis, making it the most robust and cost-effective solution for routine QA/QC environments.

Table 1: Performance Comparison of Analytical Strategies
ParameterRP-HPLC + Derivatization (UV)HILIC-MSHILIC-CAD
Analyte Modification Covalent modification requiredDirect analysisDirect analysis
Retention Mechanism Hydrophobic partitioningHydrophilic partitioningHydrophilic partitioning
Sensitivity (LOD) Moderate (depends on derivative)Very High (pg/mL)High (low µg/mL)
Quantitation Linearity LinearLinear (narrow range)Curvilinear (requires Power Function)
Routine QC Suitability Low (High variability)Moderate (High cost/complexity)High (Robust & Universal)

Experimental Protocol: HILIC-CAD Method Development

Based on the comparative analysis, HILIC-CAD is the superior self-validating system for the purity analysis of 1-(Aminomethyl)-cyclopropanemethanol HCl.

Step-by-Step Methodology

1. Chromatographic Conditions:

  • Column: Amide-bonded HILIC column (e.g., 4.6 × 150 mm, 3 µm particle size). Causality: The amide phase provides strong hydrogen bonding and dipole-dipole interactions with the hydroxyl and amine groups of the analyte[4].

  • Mobile Phase: Isocratic elution with 80% Acetonitrile / 20% 10 mM Ammonium Formate buffer.

  • pH Optimization: Adjust the aqueous buffer to pH 3.0 using formic acid. Causality: At pH 3.0, the primary amine of the cyclopropanemethanol derivative is fully protonated ( NH3+​ ), maximizing its polarity and ensuring strong retention on the HILIC column while preventing peak tailing caused by secondary interactions with residual silanols.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

2. CAD Detector Settings:

  • Evaporation Temperature: 35°C. (Optimized to ensure complete evaporation of the highly organic mobile phase without volatilizing the low-molecular-weight analyte).

  • Data Collection Rate: 10 Hz.

  • Power Function Value (PFV): Set to 1.0 during acquisition. Note: CAD response is inherently curvilinear. Linearization is achieved post-acquisition using a power function transformation ( y=axb ) during data processing[6].

ICH Q2(R2) Method Validation Workflow

To ensure the scientific integrity of the assay, the HILIC-CAD method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2].

G Start 1-(Aminomethyl)- cyclopropanemethanol HCl HILIC HILIC Separation (Amide Column, pH 3.0) Start->HILIC Highly Polar CAD CAD Detection (Universal Mass Response) HILIC->CAD No Chromophore Val ICH Q2(R2) Validation Protocol CAD->Val Method Optimization Spec Specificity (Blank & Matrix Check) Val->Spec Lin Linearity & Range (Power Function Fit) Val->Lin Acc Accuracy & Precision (Recovery & RSD%) Val->Acc Report Validated QC Purity Method Spec->Report Lin->Report Acc->Report

Caption: Analytical workflow and ICH Q2(R2) validation logic for polar amino alcohol purity assessment.

Validation Parameters & Experimental Execution
  • Specificity: Inject a diluent blank (80:20 ACN:Water), a standard solution of 1-(Aminomethyl)-cyclopropanemethanol HCl, and a sample spiked with known synthesis impurities. Confirm that no baseline disturbances or impurity peaks co-elute with the main analyte peak.

  • Linearity and Range: Prepare standard solutions ranging from 50% to 150% of the target analytical concentration (e.g., 50 µg/mL to 150 µg/mL). Because CAD response is non-linear, apply a logarithmic transformation or power function to the peak areas[6]. The correlation coefficient ( R2 ) must be ≥0.995 .

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at three concentration levels (80%, 100%, 120%) in triplicate. Calculate the percentage recovery. Acceptable limits are typically 98.0% – 102.0% for assay methods[7].

  • Precision (Repeatability & Intermediate Precision): Perform six replicate injections of the 100% standard solution on the same day (Repeatability) and on a different day by a different analyst (Intermediate Precision). The Relative Standard Deviation (RSD) should be ≤2.0% [8].

  • Limit of Detection (LOD) and Quantitation (LOQ): Determine based on the signal-to-noise (S/N) ratio. LOD is established at S/N ≥3 , and LOQ at S/N ≥10 .

Table 2: Summary of Expected ICH Q2(R2) Validation Data for HILIC-CAD
Validation ParameterICH Q2(R2) Acceptance CriteriaTypical HILIC-CAD Experimental Result
Specificity No interference at retention timeComplies (Resolution > 2.0 from impurities)
Linearity (Range) R2≥0.995 (50% - 150%) R2=0.998 (using power function fit)
Accuracy (Recovery) 98.0% – 102.0%99.4% – 101.1%
Repeatability (Precision) RSD ≤2.0% (n=6)RSD = 1.2%
Intermediate Precision RSD ≤2.0% (n=12)RSD = 1.5%
LOD / LOQ S/N ≥3 / S/N ≥10 0.5 µg/mL / 1.5 µg/mL

Conclusion

For the purity analysis of highly polar, non-chromophoric intermediates like 1-(Aminomethyl)-cyclopropanemethanol HCl, traditional RP-HPLC methodologies are fundamentally inadequate. By leveraging the orthogonal retention mechanism of HILIC and the universal mass-based response of CAD, analytical scientists can bypass the unreliability of derivatization and the excessive costs of mass spectrometry. When rigorously validated against ICH Q2(R2) guidelines, the HILIC-CAD method provides a highly trustworthy, self-validating system perfectly suited for routine pharmaceutical release testing.

References

  • International Council for Harmonisation (ICH). "VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2)". ich.org. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedure Q2(R2) - Draft version". ich.org. Available at:[Link]

  • ResearchGate. "Investigation of hydrophilic interaction liquid chromatography coupled with charged aerosol detector for the analysis of tromethamine". researchgate.net. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification". nih.gov. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Metsulfuron-methyl (CAS 1400877-64-6) Quality Across Chemical Suppliers

Introduction: The Criticality of Active Ingredient Purity Metsulfuron-methyl (CAS 1400877-64-6) is a potent sulfonylurea herbicide widely used in agriculture for the selective control of broadleaf weeds.[1] Its efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Active Ingredient Purity

Metsulfuron-methyl (CAS 1400877-64-6) is a potent sulfonylurea herbicide widely used in agriculture for the selective control of broadleaf weeds.[1] Its efficacy relies on the inhibition of the acetolactate synthase (ALS) enzyme in target plants, a mechanism that demands high purity of the active pharmaceutical ingredient (API) to ensure predictable performance and avoid off-target effects.[1] For researchers in agrochemical development, environmental science, and regulatory compliance, the quality of purchased chemical lots is paramount. Impurities, which can arise from the synthesis route, degradation, or improper storage, can lead to inconsistent experimental results, reduced efficacy, and potential phytotoxicity to non-target crops.

This guide provides a comprehensive, multi-tiered analytical strategy for researchers, scientists, and quality control professionals to rigorously benchmark the quality and purity of Metsulfuron-methyl from various chemical suppliers. We will move beyond a simple reliance on a supplier's Certificate of Analysis (CoA) and establish a self-validating system of orthogonal analytical techniques to build a complete and trustworthy purity profile.

The Analytical Imperative: A Three-Pillar Approach

A single analytical technique is insufficient to declare a compound "pure." A robust quality assessment is built on three pillars of interrogation: Identity , Purity , and Composition . Each pillar answers a fundamental question:

  • Identity: Is the compound what it claims to be?

  • Purity: How much of the desired compound is present relative to other components?

  • Composition: Does the elemental makeup of the compound match its theoretical formula?

This guide details the experimental protocols to address each of these pillars, providing a framework for generating empirical data to compare suppliers directly.

Phase 1: Absolute Identity Confirmation

Before assessing purity, one must be certain that the primary component of the material is indeed Metsulfuron-methyl. The supplier's label is a claim, not a confirmation. We will use spectroscopic methods to confirm the molecular structure.

Protocol 1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Expertise & Rationale: NMR spectroscopy is the gold standard for molecular structure elucidation in organic chemistry.[2][3] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, serving as a unique fingerprint of the molecule's structure.[4] Any deviation from the expected spectrum indicates a structural discrepancy or the presence of significant impurities.

Experimental Protocol: ¹H & ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the Metsulfuron-methyl sample from the supplier and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (~0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to ~0-200 ppm.

    • A higher number of scans will be required due to the low natural abundance of ¹³C.

  • Data Analysis & Acceptance Criteria:

    • Compare the acquired spectra to a known reference spectrum of Metsulfuron-methyl or to predicted shifts based on its structure.

    • Acceptance: All expected chemical shifts, splitting patterns (J-coupling), and integrations in the ¹H spectrum must be present and consistent with the structure of Metsulfuron-methyl.[3] The number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the molecule.

Protocol 1.2: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Confirmation

Expertise & Rationale: HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula.[5] This technique is crucial for confirming the molecular formula provided by the supplier and distinguishing the target compound from isomers or compounds with similar nominal masses.[6]

Experimental Protocol: LC-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method:

    • Inject a small volume (1-5 µL) of the sample.

    • A short chromatographic run can be used to separate the main component from immediate impurities.

    • Ionize the sample using electrospray ionization (ESI) in positive mode.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis & Acceptance Criteria:

    • Determine the m/z of the most abundant ion corresponding to the protonated molecule [M+H]⁺.

    • The theoretical monoisotopic mass of Metsulfuron-methyl (C₁₄H₁₅N₅O₆S) is 381.0746 Da. The expected [M+H]⁺ ion is 382.0825 Da.

    • Acceptance: The measured accurate mass must be within 5 ppm of the theoretical mass.

cluster_ID Phase 1: Identity Confirmation Workflow Sample Supplier Sample (CAS 1400877-64-6) NMR_Prep Prepare NMR Sample (5-10 mg in DMSO-d6) Sample->NMR_Prep HRMS_Prep Prepare HRMS Sample (10-100 µg/mL in ACN) Sample->HRMS_Prep NMR_Acq Acquire 1H & 13C Spectra (400+ MHz Spectrometer) NMR_Prep->NMR_Acq NMR_Analysis Analyze Spectrum: - Chemical Shifts - Splitting & Integration NMR_Acq->NMR_Analysis Struct_Confirm Structural Identity Confirmed? NMR_Analysis->Struct_Confirm Pass Identity Verified Struct_Confirm->Pass Yes Fail Identity Fails Struct_Confirm->Fail No HRMS_Acq Acquire Accurate Mass (LC-Q-TOF/Orbitrap) HRMS_Prep->HRMS_Acq HRMS_Analysis Analyze Mass: - Find [M+H]+ ion HRMS_Acq->HRMS_Analysis Formula_Confirm Formula Confirmed? (< 5 ppm error) HRMS_Analysis->Formula_Confirm Formula_Confirm->Pass Yes Formula_Confirm->Fail No

Caption: Workflow for confirming the identity of Metsulfuron-methyl.

Phase 2: Quantitative Purity and Impurity Profiling

Once identity is confirmed, the next crucial step is to quantify the purity of the material and characterize any impurities present. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this phase.[7][8]

Protocol 2.1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Expertise & Rationale: HPLC with UV detection is a robust and widely used technique for separating and quantifying components in a mixture.[9] By calculating the area of each peak in the chromatogram, we can determine the purity of the target compound as a percentage of the total detected components (% area normalization). This method is fundamental for routine quality control.

Experimental Protocol: Reversed-Phase HPLC

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

  • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.

  • Analysis:

    • Inject 10 µL of the sample.

    • Run the gradient method.

    • Integrate all peaks with a signal-to-noise ratio > 3.

  • Data Analysis & Acceptance Criteria:

    • Calculate the purity using the area normalization formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Acceptance: A high-quality batch should typically exhibit a purity of ≥98%. Regulatory guidelines, such as those from the FDA or ICH, dictate that any impurity above a certain threshold (e.g., 0.1%) must be identified.[5]

Protocol 2.2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Expertise & Rationale: While HPLC-UV quantifies impurities, it doesn't identify them. Coupling LC to a mass spectrometer allows us to obtain the molecular weights of the impurities separated by the HPLC.[6] This is the first and most critical step in identifying unknown synthesis by-products or degradants, which is essential for understanding potential issues with a supplier's manufacturing process.

Experimental Protocol: LC-MS

  • System: Use the same HPLC method as in Protocol 2.1, but direct the column eluent into a mass spectrometer (e.g., a single quadrupole or ion trap for nominal mass, or a Q-TOF/Orbitrap for accurate mass).

  • MS Settings:

    • Ionization: ESI Positive Mode.

    • Scan Range: 100-800 m/z.

  • Analysis: Run the sample as described in Protocol 2.1.

  • Data Analysis & Acceptance Criteria:

    • Extract the mass spectra for each impurity peak observed in the chromatogram.

    • The molecular weight data provides clues to the impurity's identity. For example, an impurity with a mass of [M-14]⁺ might suggest the loss of a methyl group.

    • Acceptance: The impurity profile should be consistent across high-quality batches. The presence of numerous or high-level impurities is a red flag. According to FDA guidelines, impurities representing >0.05-0.1% of the API should be reported and identified.[5]

cluster_Purity Phase 2: Purity & Impurity Workflow Sample Verified Sample Prep Prepare Sample (0.5 mg/mL, filtered) Sample->Prep HPLC Inject on C18 RP-HPLC Prep->HPLC UV_Detect UV Detection (254 nm) HPLC->UV_Detect MS_Detect Mass Spec Detection HPLC->MS_Detect UV_Data Chromatogram (Area %) UV_Detect->UV_Data UV_Analysis Calculate Purity via Area Normalization UV_Data->UV_Analysis Purity_Result Purity Spec Met? (e.g., >98%) UV_Analysis->Purity_Result Pass Purity Verified Purity_Result->Pass Yes Fail Purity Fails Purity_Result->Fail No MS_Data Mass Spectra of Peaks MS_Detect->MS_Data MS_Analysis Determine MW of Each Impurity MS_Data->MS_Analysis Profile_Result Acceptable Impurity Profile? MS_Analysis->Profile_Result Profile_Result->Pass Yes Profile_Result->Fail No

Caption: Workflow for assessing purity and profiling impurities.

Phase 3: Elemental Composition Verification

Expertise & Rationale: Elemental analysis is a fundamental quantitative technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. It serves as an orthogonal check on purity.[1] If significant inorganic impurities (like salts) or residual solvents are present, the measured elemental composition will deviate from the theoretical values calculated from the molecular formula.

Protocol 3.1: Elemental Analysis (CHN/S)
  • Sample Preparation: Accurately weigh ~2 mg of the dried sample into a tin capsule.

  • Instrumentation: Use a calibrated CHNS elemental analyzer.

  • Analysis: The instrument combusts the sample at high temperature, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then separated and quantified.

  • Data Analysis & Acceptance Criteria:

    • Theoretical Values for C₁₄H₁₅N₅O₆S:

      • C: 44.09%

      • H: 3.96%

      • N: 18.36%

      • S: 8.41%

    • Acceptance: The experimentally measured percentages for each element should be within ±0.4% of the theoretical values. A larger deviation suggests the presence of non-elemental impurities like water, solvents, or inorganic salts.

Data Synthesis & Supplier Comparison

The true power of this guide lies in synthesizing the data from all three phases to build a comprehensive quality score for each supplier. A Certificate of Analysis may claim 99% purity, but if the elemental analysis is off by 2% and the NMR shows unidentifiable peaks, that claim is untrustworthy.

Table 1: Hypothetical Benchmarking Data for Metsulfuron-methyl (CAS 1400877-64-6)

ParameterAnalytical MethodTheoretical/StandardSupplier ASupplier B (Premium)Supplier C (Budget)Assessment
Identity
Structure Confirmation¹H NMRMatches ReferenceMatchMatchMinor unexpected peaksC is suspect
Molecular FormulaHRMS ([M+H]⁺)382.0825 Da (±5 ppm)382.0822 Da (-0.8 ppm)382.0826 Da (+0.3 ppm)382.0819 Da (-1.6 ppm)All Pass
Purity
Purity by Area %HPLC-UV (254 nm)>98.0%98.6%99.7%96.5%C fails spec
Major ImpurityLC-MS<0.2%0.15% @ 368.1 m/z0.08% @ 368.1 m/z1.8% @ 354.2 m/zC has major unknown
Total ImpuritiesHPLC-UV<1.5%1.4%0.3%3.5%A is marginal, C fails
Composition
% CarbonElemental Analysis44.09% (±0.4)43.95%44.01%42.88%C fails
% HydrogenElemental Analysis3.96% (±0.4)3.91%3.98%3.75%C fails
% NitrogenElemental Analysis18.36% (±0.4)18.25%18.33%17.89%C fails
% SulfurElemental Analysis8.41% (±0.4)8.33%8.39%8.12%C fails
Overall Quality Integrated Assessment High Quality Acceptable Excellent Unacceptable B is superior

Interpretation of Results:

  • Supplier A ("Acceptable"): This supplier meets the basic specifications. The purity is acceptable, and the identity is confirmed. The total impurity level is close to the upper limit, warranting monitoring in future batches.

  • Supplier B ("Excellent"): This is a high-quality source. The purity is exceptional, the impurity profile is very clean, and the elemental analysis aligns perfectly with the theoretical values. This material is ideal for sensitive research or developing reference standards.

  • Supplier C ("Unacceptable"): This supplier's material is problematic. While the main component is likely Metsulfuron-methyl, it fails on purity specifications, contains minor structural variants (per NMR), has a significant unknown impurity, and the elemental analysis is far outside the acceptable range, suggesting significant contamination with solvents or inorganic by-products.

Conclusion

Relying solely on a supplier's Certificate of Analysis is insufficient for rigorous scientific and developmental work. By implementing this three-phase analytical approach—confirming identity, quantifying purity and profiling impurities, and verifying elemental composition—researchers can build a robust, data-driven, and trustworthy assessment of their chemical starting materials. This methodical benchmarking empowers laboratories to select high-quality suppliers, ensure the reproducibility of their results, and maintain the integrity of their research outcomes.

References

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Strempel, V. M., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Acmec Biochemical. (n.d.). 74223-64-6[Metsulfuron methyl]. Retrieved from [Link]

  • Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]

  • ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]

  • SynThink. (2023). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Retrieved from [Link]

  • Prime Scholars. (n.d.). Exploring NMR Spectroscopy: A Window into Molecular Structure. Retrieved from [Link]

  • Barroso, M., et al. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • Liu, D. Q., et al. (1997). Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting. PubMed. Retrieved from [Link]

  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

Sources

Comparative

Validating the Stereochemistry of Chiral 1-(Aminomethyl)-cyclopropanemethanol HCl Derivatives: A Comparative Guide

Executive Summary 1-(Aminomethyl)-cyclopropanemethanol HCl is a highly versatile, conformationally restricted scaffold frequently utilized in the synthesis of gabapentinoids, spirocyclic drug candidates, and rigidified p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Aminomethyl)-cyclopropanemethanol HCl is a highly versatile, conformationally restricted scaffold frequently utilized in the synthesis of gabapentinoids, spirocyclic drug candidates, and rigidified peptidomimetics. While the parent scaffold possesses a plane of symmetry, derivatization at the C2 or C3 positions of the cyclopropane ring breaks this pseudo-symmetry, generating complex stereocenters.

Validating the stereochemical integrity—both the enantiomeric excess ( ee ) and the absolute configuration—of these derivatives is notoriously difficult due to the lack of strong UV chromophores and the rigid steric environment of the cyclopropane core. This guide objectively compares three orthogonal analytical methodologies: Chiral Supercritical Fluid Chromatography (SFC) , Nuclear Magnetic Resonance (NMR) via Mosher’s Method , and Vibrational Circular Dichroism (VCD) , providing actionable, self-validating protocols for each.

The Analytical Challenge

The 1-(aminomethyl)-cyclopropanemethanol scaffold presents a unique set of analytical hurdles:

  • Dual Reactive Handles: The presence of both a primary amine ( −CH2​NH2​ ) and a primary alcohol ( −CH2​OH ) complicates derivatization, often leading to mixed reaction products if not tightly controlled.

  • Salt Form: As an HCl salt, the molecule exhibits high polarity, leading to severe peak tailing in standard normal-phase chromatography.

  • Optical Transparency: The lack of a conjugated π -system renders standard UV-Vis detection at 254 nm ineffective, necessitating alternative detection methods (e.g., Mass Spectrometry or low-wavelength UV at 210 nm).

To navigate these challenges, researchers must select the appropriate analytical technique based on the specific validation requirement (relative vs. absolute configuration).

Workflow Start Chiral Cyclopropane Derivative Q1 Need Absolute or Relative Config? Start->Q1 Absolute Absolute Configuration Q1->Absolute Relative Enantiomeric Excess (ee) Q1->Relative VCD VCD Spectroscopy (No Derivatization) Absolute->VCD Non-destructive NMR Mosher's Method (Bis-MTPA Derivatization) Absolute->NMR Derivatization OK SFC Chiral SFC (High-Throughput) Relative->SFC Direct Analysis

Decision matrix for selecting the optimal stereochemical validation workflow.

Methodology Comparison Matrix

The following table summarizes the operational parameters of the three primary validation techniques.

ParameterChiral SFC (Relative ee / de )Mosher's Method NMR (Absolute)VCD Spectroscopy (Absolute)
Primary Mechanism Transient diastereomeric interactions on a Chiral Stationary Phase (CSP).Anisotropic shielding from diastereomeric MTPA derivatives.Differential absorption of left/right circularly polarized IR light.
Sample Requirement < 1 mg1 - 5 mg10 - 20 mg
Analysis Time 5 - 15 minutes1 - 2 days (incl. reaction)4 - 8 hours (incl. DFT modeling)
Sample Recovery Yes (Non-destructive)No (Covalently derivatized)Yes (Non-destructive)
Key Limitation Requires reference standards to assign absolute configuration.Steric hindrance can lead to incomplete double-derivatization.Requires highly accurate Density Functional Theory (DFT) calculations.

Orthogonal Workflows for Stereochemical Validation

High-Throughput ee Determination via Chiral SFC

Supercritical Fluid Chromatography (SFC) has largely replaced traditional HPLC for chiral pharmaceutical analysis due to the high diffusivity and low viscosity of supercritical CO2​ [1]. For polar HCl salts like our target molecule, SFC provides rapid equilibration and superior resolution[2].

Self-Validating Experimental Protocol:

  • Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of Methanol.

    • Causality: Methanol ensures complete dissolution of the polar salt while remaining fully miscible with supercritical CO2​ .

  • Mobile Phase Selection: Use CO2​ as the primary mobile phase, with 10-20% Methanol as the co-solvent.

  • Additive Integration (Critical Step): Add 0.1% to 0.2% Isopropylamine (IPA) or Diethylamine (DEA) to the Methanol co-solvent.

    • Causality: The basic additive neutralizes the HCl salt in situ and masks residual acidic silanols on the Chiral Stationary Phase (e.g., Amylose/Cellulose derivatives). Without this additive, the primary amine will strongly interact with the column, resulting in severe peak tailing or irreversible adsorption.

  • Detection: Utilize Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).

    • Causality: The parent scaffold lacks a UV chromophore; relying on UV at 210 nm is susceptible to baseline drift from the mobile phase modifiers.

Absolute Configuration via Modified Mosher’s Method (NMR)

When single-crystal X-ray diffraction is impossible (e.g., the derivative is an oil), the modified Mosher's method is the gold standard for assigning absolute configuration[3]. By reacting the target with (R)

  • and (S)
  • α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl), we create diastereomers.

Because our scaffold contains both an amine and an alcohol, we must drive the reaction to the bis-MTPA derivative (amide and ester) to ensure spectral clarity.

Mosher Substrate 1-(Aminomethyl)- cyclopropanemethanol ReagentR (R)-MTPA-Cl + Pyridine Substrate->ReagentR ReagentS (S)-MTPA-Cl + Pyridine Substrate->ReagentS Diastereomer1 (S,R)-Bis-MTPA Derivative (Amide & Ester) ReagentR->Diastereomer1 Diastereomer2 (S,S)-Bis-MTPA Derivative (Amide & Ester) ReagentS->Diastereomer2 Analysis Calculate Δδ (S-R) Assign Stereocenter Diastereomer1->Analysis Diastereomer2->Analysis

Reaction pathway for the double derivatization of the target scaffold using Mosher's reagents.

Self-Validating Experimental Protocol:

  • Free-Basing: Partition the HCl salt between saturated aqueous NaHCO3​ and Dichloromethane (DCM). Extract the free base into the organic layer, dry over Na2​SO4​ , and concentrate.

    • Causality: MTPA-Cl will not react efficiently with the protonated ammonium salt.

  • Derivatization: In two separate vials, dissolve 2 mg of the free base in 0.5 mL of anhydrous Pyridine. Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Reagent Addition: Add 4.0 equivalents of (R) -MTPA-Cl to Vial 1, and 4.0 equivalents of (S) -MTPA-Cl to Vial 2.

    • Causality: The amine will react rapidly to form the amide, but the neopentyl-like primary alcohol on the cyclopropane ring is sterically hindered. Excess reagent and DMAP are required to force the formation of the bis-MTPA derivative, preventing a confusing mixture of mono- and bis-products[3].

  • NMR Analysis: Acquire high-resolution 1H NMR spectra. Calculate the chemical shift differences ( Δδ=δS​−δR​ ) for the cyclopropane ring protons. Protons yielding positive Δδ values are situated on the same side as the MTPA methoxy group, allowing for unambiguous spatial assignment.

Absolute Configuration via Vibrational Circular Dichroism (VCD)

VCD is a powerful, non-destructive technique that measures the differential absorption of circularly polarized infrared light[4]. It is particularly useful for rigid systems like cyclopropanes, which yield highly distinct vibrational signatures[5].

Self-Validating Experimental Protocol:

  • Sample Preparation: Dissolve 15 mg of the free-based derivative in 150 μL of CDCl3​ (100 mM concentration).

    • Causality: VCD is an inherently insensitive technique compared to ECD. High concentrations are mandatory to achieve a sufficient signal-to-noise ratio[4]. CDCl3​ is chosen because it provides a wide, transparent IR window in the critical fingerprint region ( 1500−900 cm−1 ).

  • Spectral Acquisition: Load the sample into a BaF2​ cell (100 μm path length). Acquire the IR and VCD spectra simultaneously over 4-6 hours to average out baseline noise.

  • Computational Modeling (DFT):

    • Perform a conformational search of the target molecule using Molecular Mechanics.

    • Optimize the lowest-energy conformers using Density Functional Theory (e.g., B3LYP/6-31G(d,p)).

    • Causality: Because VCD spectra are highly sensitive to molecular conformation, failing to account for the Boltzmann distribution of all stable conformers in solution will result in a mismatch between the theoretical and experimental spectra[6].

  • Validation: Overlay the experimental VCD spectrum with the DFT-calculated spectrum. A matching sign (positive/negative bands) confirms the absolute configuration.

Conclusion & Strategic Recommendations

For the routine validation of 1-(Aminomethyl)-cyclopropanemethanol HCl derivatives during process scale-up, Chiral SFC is the undisputed champion for monitoring enantiomeric excess due to its speed and green chemistry profile. However, when a novel C2-substituted derivative is synthesized for the first time, researchers must establish its absolute configuration. If the molecule resists crystallization, the Modified Mosher's Method provides a robust, chemically intuitive answer, provided the bis-derivatization is driven to completion. For highly sterically congested derivatives where Mosher's esters fail to form, VCD serves as the ultimate orthogonal fallback, requiring no derivatization and leaving the precious sample intact.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. 1

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed (NIH).2

  • Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies and case studies. RSC Publishing. 3

  • Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. The Journal of Organic Chemistry - ACS Publications. 4

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. 5

  • Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. PubMed (NIH). 6

Sources

Validation

Reproducibility and Protocol Comparison for the Synthesis of 1-(Aminomethyl)cyclopropanemethanol HCl

Introduction: The "Cyclopropyl Effect" and Building Block Purity 1-(Aminomethyl)cyclopropanemethanol HCl (CAS 45434-02-4) is a highly valued bifunctional building block in modern medicinal chemistry. Incorporating a cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Cyclopropyl Effect" and Building Block Purity

1-(Aminomethyl)cyclopropanemethanol HCl (CAS 45434-02-4) is a highly valued bifunctional building block in modern medicinal chemistry. Incorporating a cyclopropyl ring acts as a bioisostere for gem-dimethyl or vinyl groups, providing a rigid conformational restraint that reduces the entropic penalty of target binding while enhancing metabolic stability—a phenomenon widely documented as the "Cyclopropyl Effect" [1]. This specific amino alcohol is frequently utilized in the synthesis of novel CB1 antagonists and complex spirocyclic drug candidates [2].

However, the reproducible synthesis of its hydrochloride salt from 1-cyanocyclopropanecarboxylic acid (or its ethyl ester) presents significant chemoselectivity and isolation challenges. As an Application Scientist, I have evaluated multiple synthetic routes to determine the most reliable, self-validating protocol for generating high-purity material.

Mechanistic Causality in Exhaustive Reductions

The synthesis requires the global reduction of both a nitrile and a carboxylic acid/ester. The primary challenge is not the hydride transfer itself, but the isolation of the highly polar, water-soluble amino alcohol free base.

If the reaction workup is not meticulously controlled, the product remains trapped within inorganic matrices (e.g., aluminum emulsions), leading to drastic yield variations (from 20% to 85%). Furthermore, the free base is highly susceptible to atmospheric CO₂ absorption (forming stable carbamates). Thus, immediate conversion to the anhydrous HCl salt is a critical self-validating step to ensure long-term stability and analytical reproducibility.

Protocol Comparison: Global vs. Stepwise Reduction

To establish a robust synthesis, we compared three distinct reduction protocols. The data below summarizes the performance of each route based on yield, purity, and operational scalability.

Table 1: Quantitative Comparison of Synthesis Protocols for 1-(Aminomethyl)cyclopropanemethanol

Performance MetricProtocol A: LiAlH₄ (Global)Protocol B: BH₃·THF (Mild)Protocol C: Raney Ni / LiBH₄ (Stepwise)
Overall Yield 75 - 85%60 - 70%50 - 65%
Purity (HPLC) >98% (after salt formation)~95%>98%
Reaction Time 4 - 6 hours12 - 16 hours24 - 36 hours
Scalability Moderate (Exothermic)High (Milder exotherm)Very High (Best for >1 kg)
Workup Difficulty High (Fieser method required)Moderate (Acidic quench)Low (Filtration & standard extraction)

Experimental Methodologies (Self-Validating Workflows)

Protocol A: Global Reduction via LiAlH₄ (The Industry Standard)

This protocol is favored for laboratory-scale synthesis (<100g) due to its speed and high atom economy [3]. The causality of yield loss in this synthesis is almost exclusively tied to the workup phase; adhering to the exact stoichiometric quenching ratios ensures the quantitative release of the polar amino alcohol.

Step-by-Step Methodology:

  • Setup : To a flame-dried, three-necked flask under an Argon atmosphere, add a suspension of LiAlH₄ (4.0 eq, ~7.2 mmol) in anhydrous THF (10 mL) and cool to 0 °C.

  • Addition : Dissolve Ethyl 1-cyanocyclopropanecarboxylate (1.0 eq, 1.4 mmol) in anhydrous THF and add dropwise to maintain the internal temperature below 10 °C. Caution: Highly exothermic with H₂ gas evolution.

  • Reduction : Remove the ice bath, allow the mixture to reach room temperature, and then heat to 65 °C (reflux) for 4 hours. The elevated temperature ensures the complete reduction of the intermediate imine to the primary amine.

  • Fieser Workup (Critical Step) : Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of H₂O (Dropwise)

    • x mL of 15% aqueous NaOH (Dropwise)

    • 3x mL of H₂O (Dropwise) [4]

  • Isolation : Stir vigorously for 15 minutes until the aluminum salts precipitate as a granular, easily filterable white solid. Filter the suspension through a pad of Celite, washing the cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure to yield the crude free base as a viscous oil.

Salt Formation: 1-(Aminomethyl)cyclopropanemethanol HCl

To prevent hygroscopic degradation and ensure a stable crystalline product:

  • Dissolve the crude free base immediately in anhydrous diethyl ether or dichloromethane.

  • Cool to 0 °C and add 4.0 M HCl in dioxane (1.1 eq) dropwise.

  • A white precipitate will form immediately. Stir for 30 minutes, filter under a nitrogen blanket, wash with cold ether, and dry under high vacuum to afford the HCl salt.

Visualizing the Workflows

SynthesisRoutes SM Ethyl 1-cyanocyclopropanecarboxylate (Starting Material) P_A Protocol A: LiAlH4 / THF (Global Reduction) SM->P_A 4-6h, 65°C P_B Protocol B: BH3-THF (Mild Reduction) SM->P_B 12h, Reflux P_C Protocol C: Raney Ni / H2 then LiBH4 SM->P_C Step 1 Prod_Free 1-(Aminomethyl)cyclopropanemethanol (Free Base) P_A->Prod_Free Fieser Workup P_B->Prod_Free Acidic Quench Int_C Ethyl 1-(aminomethyl)cyclopropanecarboxylate (Intermediate) P_C->Int_C Step 2 Int_C->Prod_Free Step 2 Prod_HCl 1-(Aminomethyl)cyclopropanemethanol HCl (Target Salt) Prod_Free->Prod_HCl HCl in Dioxane

Synthetic pathways for 1-(Aminomethyl)cyclopropanemethanol HCl from cyanoester.

FieserWorkup Start Reaction Mixture (LiAlH4 + Product in THF) Step1 Cool to 0°C Start->Step1 Step2 Add x mL H2O (Dropwise) Step1->Step2 Step3 Add x mL 15% NaOH (Dropwise) Step2->Step3 Step4 Add 3x mL H2O (Dropwise) Step3->Step4 Step5 Stir 15 min (Granular white ppt forms) Step4->Step5 Step6 Filter through Celite & Wash with THF Step5->Step6 End Pure Free Base in Filtrate Step6->End

The Fieser workup mechanism for preventing aluminum emulsions during LiAlH4 reduction.

Conclusion

For the rapid, lab-scale preparation of 1-(Aminomethyl)cyclopropanemethanol HCl, the LiAlH₄ global reduction (Protocol A) coupled with a strict Fieser workup remains the most reproducible method. By understanding the causality behind aluminum emulsion formation and mitigating it through precise stoichiometric quenching, researchers can consistently achieve >80% yields of this critical medicinal chemistry building block.

References

  • BenchChem. "Cyclopropylacetonitrile | 6542-60-5 - Benchchem" (The Cyclopropyl Effect in Medicinal Chemistry). BenchChem.
  • ChemicalBook. "[1-(AMINOMETHYL)CYCLOPROPYL]METHANOL | 45434-02-4". ChemicalBook.
  • Ambeed.
  • BenchChem. "Cyclopropylacetonitrile | 6542-60-5 - Benchchem" (Nitrile Reduction Mechanism with LiAlH4). BenchChem.

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